molecular formula C7H3BrClNO3 B1315965 4-Bromo-5-chloro-2-nitrobenzaldehyde CAS No. 202808-23-9

4-Bromo-5-chloro-2-nitrobenzaldehyde

Cat. No.: B1315965
CAS No.: 202808-23-9
M. Wt: 264.46 g/mol
InChI Key: YZXCTNJDIYOLKH-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-2-nitrobenzaldehyde (CAS 202808-23-9) is a multifunctional aromatic aldehyde that serves as a high-value synthetic intermediate in advanced chemical research. Its molecular structure, incorporating aldehyde, nitro, and halogen substituents, makes it a versatile building block for constructing complex heterocyclic systems. This compound is particularly valuable in medicinal chemistry for the synthesis of nitrogen-containing heterocycles like indazoles . These scaffolds are privileged structures in drug discovery, found in numerous pharmacologically active molecules with documented anti-cancer, anti-microbial, and anti-inflammatory properties . The specific pattern of halogen and nitro groups on the benzaldehyde ring allows for sequential and selective functionalization, enabling researchers to efficiently develop novel lead compounds and optimize structure-activity relationships. Beyond pharmaceuticals, 4-Bromo-5-chloro-2-nitrobenzaldehyde finds application in materials science as a precursor for non-linear optical (NLO) materials . Chalcone derivatives synthesized from halogenated benzaldehydes have demonstrated significant NLO coefficients, making them candidates for use in photonic and electro-optical devices . The compound is also used in the preparation of hydrazone ligands, which form metal complexes with potential antimicrobial and antioxidant activities . With a molecular formula of C 7 H 3 BrClNO 3 and a molecular weight of 264.46 g/mol , this compound offers researchers a strategic entry point for diverse synthetic pathways. It is intended for use by qualified researchers in laboratory settings only. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-bromo-5-chloro-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO3/c8-5-2-7(10(12)13)4(3-11)1-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXCTNJDIYOLKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-5-chloro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Bromo-5-chloro-2-nitrobenzaldehyde is a polysubstituted aromatic aldehyde that serves as a highly valuable intermediate in modern organic synthesis. Its unique arrangement of electron-withdrawing groups (nitro, chloro) and a halogen with competing electronic effects (bromo) on the benzaldehyde framework imparts a distinct reactivity profile. This guide offers a comprehensive exploration of the chemical properties, synthesis, and reactivity of 4-Bromo-5-chloro-2-nitrobenzaldehyde, providing researchers, scientists, and drug development professionals with the technical insights necessary to effectively utilize this versatile building block.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis. The properties of 4-Bromo-5-chloro-2-nitrobenzaldehyde are summarized below.

PropertyValueSource
Molecular Formula C₇H₃BrClNO₃[1]
Molecular Weight 262.46 g/mol
Monoisotopic Mass 262.89847 Da[1]
Appearance Pale yellow to yellow crystalline solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; poorly soluble in water.
CAS Number 202808-23-9[2]

Spectroscopic Data:

  • ¹H NMR: The proton spectrum is expected to show two singlets in the aromatic region (around 7.5-8.5 ppm) corresponding to the two aromatic protons, and a singlet for the aldehyde proton at a downfield chemical shift (around 10 ppm).

  • ¹³C NMR: The carbon spectrum will display signals for the seven carbons, including the characteristic aldehyde carbonyl carbon (around 190 ppm).

  • IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the aldehyde (around 1700 cm⁻¹), and characteristic stretches for the C-NO₂, C-Cl, and C-Br bonds.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Synthesis and Purification

The synthesis of 4-Bromo-5-chloro-2-nitrobenzaldehyde typically involves a multi-step sequence starting from a more readily available substituted toluene or benzaldehyde. A plausible synthetic route is outlined below, based on established organic chemistry principles for the introduction of the required functional groups.

Proposed Synthetic Workflow

Synthesis_Workflow A 4-Bromo-5-chloro-2-nitrotoluene B Oxidation A->B e.g., CrO₃, Ac₂O or MnO₂ C 4-Bromo-5-chloro-2-nitrobenzaldehyde B->C Purification (Recrystallization/Chromatography)

Caption: Proposed synthesis of 4-Bromo-5-chloro-2-nitrobenzaldehyde via oxidation.

Detailed Experimental Protocol (Hypothetical)
  • Starting Material: 4-Bromo-5-chloro-2-nitrotoluene.

  • Oxidation: The methyl group of the starting material can be oxidized to an aldehyde. A common method for this transformation on nitro-substituted toluenes is the use of chromium trioxide in acetic anhydride, followed by hydrolysis.[3][4] Alternatively, manganese (IV) oxide can be employed for a milder oxidation of the corresponding benzyl alcohol, which could be an intermediate.[5]

    • To a solution of 4-Bromo-5-chloro-2-nitrotoluene in a suitable solvent (e.g., acetic anhydride), a controlled amount of an oxidizing agent (e.g., chromium trioxide) is added at a low temperature.

    • The reaction is carefully monitored for completion (e.g., by TLC).

  • Work-up and Purification:

    • Upon completion, the reaction mixture is quenched, typically by pouring it into an ice-water mixture.

    • The crude product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • The organic layer is washed, dried, and concentrated under reduced pressure.

    • The final product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Chemical Reactivity and Mechanistic Insights

The reactivity of 4-Bromo-5-chloro-2-nitrobenzaldehyde is governed by the interplay of its functional groups: the aldehyde, the nitro group, and the halogen substituents on the aromatic ring.

Reactions of the Aldehyde Group

The aldehyde functionality is a primary site for nucleophilic attack. The presence of three strong electron-withdrawing groups (nitro, chloro, and to a lesser extent, bromo) significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to reactions with nucleophiles.[6][7]

  • Condensation Reactions: It is expected to readily undergo condensation reactions such as the Knoevenagel, Perkin, and Wittig reactions.[6] The enhanced electrophilicity of the aldehyde should lead to faster reaction rates and potentially higher yields compared to less substituted benzaldehydes.[7]

  • Reduction: The aldehyde can be selectively reduced to the corresponding benzyl alcohol using mild reducing agents like sodium borohydride.

  • Oxidation: Oxidation of the aldehyde to the corresponding carboxylic acid can be achieved using stronger oxidizing agents.

Aldehyde_Reactivity cluster_reactions Reactions at the Aldehyde reactant 4-Bromo-5-chloro-2-nitrobenzaldehyde -CHO reduction Reduction (e.g., NaBH₄) reactant->reduction forms alcohol condensation Condensation (e.g., Wittig, Knoevenagel) reactant->condensation forms C=C bond oxidation Oxidation (e.g., KMnO₄) reactant->oxidation forms carboxylic acid

Caption: Key reactions involving the aldehyde group.

Reactions of the Nitro Group

The nitro group is a versatile functional handle, with its reduction to an amine being a particularly important transformation.

  • Reduction to Amine: The nitro group can be reduced to an amino group using various methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or using metals in acidic media (e.g., Fe/HCl or SnCl₂/HCl).[8] This transformation opens up a plethora of synthetic possibilities, including the formation of heterocyclic compounds through intramolecular cyclization with the adjacent functional group (after its modification).

Reactivity of the Aromatic Ring

The aromatic ring is highly electron-deficient due to the presence of the nitro and chloro substituents. This electronic nature makes it susceptible to nucleophilic aromatic substitution (SNAr), although the positions are sterically hindered.

Applications in Research and Drug Development

Substituted nitrobenzaldehydes are crucial building blocks in the synthesis of a wide range of biologically active molecules and functional materials.[9][10][11]

  • Pharmaceutical Intermediates: The structural motif of 4-Bromo-5-chloro-2-nitrobenzaldehyde is found in precursors to various heterocyclic scaffolds of medicinal interest.[7] The amine derived from the reduction of the nitro group can be a key precursor for the synthesis of benzimidazoles, quinolines, and other nitrogen-containing heterocycles, which are prevalent in many drug candidates.[7]

  • Synthesis of Novel Scaffolds: The unique substitution pattern allows for regioselective functionalization, making it a valuable starting material for creating complex molecular architectures for screening in drug discovery programs.[12][13]

  • Materials Science: Nitroaromatic compounds can be used in the synthesis of dyes, pigments, and advanced materials with specific electronic or optical properties.[10]

Safety and Handling

As with all laboratory chemicals, 4-Bromo-5-chloro-2-nitrobenzaldehyde should be handled with appropriate care. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. While specific toxicity data is not available, compounds containing nitro and halogen functional groups should be treated as potentially hazardous.

Conclusion

4-Bromo-5-chloro-2-nitrobenzaldehyde is a synthetically versatile molecule with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its highly functionalized structure provides multiple reaction sites, allowing for the construction of complex and diverse molecular frameworks. A clear understanding of its physicochemical properties and chemical reactivity is paramount for its effective application in research and development.

References

  • Benchchem. A Comparative Analysis of the Reactivity of 2-Nitrobenzaldehyde and 4-Nitrobenzaldehyde.
  • Benchchem. An In-depth Technical Guide to the Reaction Mechanisms of 2-Nitrobenzaldehyde in Organic Chemistry.
  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024).
  • ResearchGate. A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. (2025).
  • Benchchem.
  • Photochemical Reaction of 2-Nitrobenzaldehyde by Monitoring the Diffusion Coefficient. (2003). The Journal of Physical Chemistry A.
  • Sarchem Labs. Role and Applications of m-Nitrobenzaldehyde in Organic Synthesis. (2025).
  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024).
  • Taylor & Francis Online. Exploratory applications of 2-nitrobenzaldehyde-derived Morita-Baylis-Hillman adducts as synthons in the construction of drug-like scaffolds. (2019).
  • PubChemLite. 5-bromo-4-chloro-2-nitrobenzaldehyde (C7H3BrClNO3).
  • ChemicalBook. 4-Bromo-2-nitrobenzaldehyde synthesis.
  • PubChem. 4-Bromo-5-chloro-2-methylbenzaldehyde | C8H6BrClO | CID 74888673.
  • BLD Pharm. 202808-23-9|4-Bromo-5-chloro-2-nitrobenzaldehyde.
  • ResearchGate. (PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024).
  • The Royal Society of Chemistry.
  • ChemicalBook. 4-Bromo-2-nitrobenzaldehyde(5551-12-2) 1H NMR spectrum.
  • PubChem. 4-Bromo-2-chloro-5-nitrobenzoic acid | C7H3BrClNO4 | CID 43805335.
  • Sigma-Aldrich. (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride.
  • ChemShuttle. 5-bromo-4-methoxy-2-nitrobenzaldehyde.
  • Organic Syntheses. o-NITROBENZALDEHYDE.
  • XMB. Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. (2005).
  • Organic Syntheses. p-NITROBENZALDEHYDE.
  • Santa Cruz Biotechnology. 4-Bromo-5-chloro-2-hydroxy-benzaldehyde.
  • ChemicalBook. 5-Chloro-2-nitrobenzaldehyde(6628-86-0) 13C NMR spectrum.

Sources

Technical Monograph: 4-Bromo-5-chloro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, synthesis, and applications of 4-Bromo-5-chloro-2-nitrobenzaldehyde , structured for researchers in medicinal chemistry and process development.

CAS Registry Number: 202808-23-9 Chemical Formula: C₇H₃BrClNO₃ Molecular Weight: 264.46 g/mol IUPAC Name: 4-Bromo-5-chloro-2-nitrobenzaldehyde

Executive Summary & Chemical Profile[1][2][3]

4-Bromo-5-chloro-2-nitrobenzaldehyde is a highly functionalized aromatic building block characterized by its "orthogonal reactivity." It possesses four distinct reactive handles—an aldehyde, a nitro group, a bromine, and a chlorine atom—arranged in a specific substitution pattern that enables sequential, site-selective modifications.

This compound is primarily utilized as a scaffold in the synthesis of kinase inhibitors (targeting PI3K/AKT/mTOR pathways), antimicrobial Schiff bases , and poly-heterocyclic cores (e.g., benzimidazoles, quinazolines). Its value lies in the ability to retain the chlorine atom for metabolic stability (blocking P450 oxidation sites) while utilizing the bromine atom for palladium-catalyzed cross-coupling.

Physicochemical Properties
PropertyValueNote
Appearance Pale yellow to brown solidLight sensitive; store in amber vials.
Melting Point 90–95 °C (Estimated)Isomeric forms vary; purity critical.
Solubility DMSO, DMF, DCM, Ethyl AcetatePoor water solubility.
LogP ~2.5 (Predicted)Lipophilic scaffold.
pKa N/A (Non-ionizable core)Aldehyde is electrophilic.

Synthetic Routes & Process Chemistry

The synthesis of this compound presents a regiochemical challenge due to the crowded substitution pattern. The most robust industrial route involves the oxidation of the corresponding toluene derivative.

Core Synthesis: Oxidation of 4-Bromo-5-chloro-2-nitrotoluene

This route is preferred over direct nitration of benzaldehydes due to better regiocontrol and scalability.

Reaction Logic:

  • Precursor Assembly: Bromination of 5-chloro-2-nitrotoluene . The methyl group (activator) and nitro group (meta-director) cooperatively direct electrophilic bromination to the 4-position, creating 4-bromo-5-chloro-2-nitrotoluene .

  • Benzylic Oxidation: The methyl group is oxidized to the aldehyde. Standard permanganate oxidation often over-oxidizes to the carboxylic acid. Therefore, a gem-diacetate intermediate method (using CrO₃/Ac₂O) or a Kornblum oxidation is employed to arrest the oxidation at the aldehyde stage.

Step-by-Step Protocol (Chromium Trioxide Method)
  • Reagents: 4-Bromo-5-chloro-2-nitrotoluene, Acetic Anhydride (Ac₂O), Concentrated H₂SO₄, Chromium Trioxide (CrO₃).

  • Mechanism: Formation of the gem-diacetate prevents over-oxidation.

  • Acylation: Dissolve 0.1 mol of 4-bromo-5-chloro-2-nitrotoluene in acetic anhydride (approx. 4-5 volumes) at 0°C.

  • Catalyst Addition: Slowly add conc. H₂SO₄ (0.2 eq) dropwise, maintaining temperature <5°C.

  • Oxidation: Add CrO₃ (2.5 eq) in small portions. The reaction is exothermic; strict temperature control (0–10°C) is critical to prevent nitration side-reactions or runaway exotherms.

  • Quench: Pour the mixture onto crushed ice. The intermediate 4-bromo-5-chloro-2-nitrobenzaldiacetate will precipitate. Filter and wash with cold water.[1]

  • Hydrolysis: Reflux the wet diacetate cake in a mixture of Ethanol/Water/HCl (1:1:0.1) for 45 minutes.

  • Isolation: Cool to room temperature. The target aldehyde crystallizes out.[1] Filter, wash with water, and recrystallize from EtOH/H₂O if necessary.

Visualization: Synthesis Workflow

Synthesis Start 5-Chloro-2-nitrotoluene Step1 Bromination (Br2, FeBr3) Start->Step1 Inter1 4-Bromo-5-chloro- 2-nitrotoluene Step1->Inter1 Regioselective (Para to Me) Step2 Oxidation (CrO3, Ac2O, H2SO4) Inter1->Step2 Inter2 Gem-Diacetate Intermediate Step2->Inter2 Protected Aldehyde Step3 Acid Hydrolysis (HCl, EtOH, Reflux) Inter2->Step3 Final 4-Bromo-5-chloro- 2-nitrobenzaldehyde (CAS 202808-23-9) Step3->Final

Caption: Regioselective synthesis pathway from commercially available nitrotoluene precursors.

Reactivity Profile & Drug Development Applications[5]

The "orthogonal" nature of CAS 202808-23-9 allows medicinal chemists to build complex libraries.

A. Orthogonal Cross-Coupling (The "Halogen Dance")

The molecule contains both Bromine (Ar-Br) and Chlorine (Ar-Cl).

  • Reactivity Hierarchy: Ar-I > Ar-Br > Ar-Cl > Ar-F.

  • Strategy: Under standard Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃), the Bromine at C4 reacts exclusively, leaving the Chlorine at C5 intact.

  • Application: This allows the introduction of a biaryl motif at C4, while the C5-Chlorine remains available for later modification (e.g., Buchwald-Hartwig amination) or serves as a lipophilic blocking group to improve metabolic half-life.

B. Heterocycle Formation (Benzimidazoles/Quinazolines)

The ortho-nitrobenzaldehyde motif is a "privileged" precursor for nitrogen heterocycles.

  • Reductive Cyclization: Reaction with primary amines followed by nitro reduction (Fe/AcOH or SnCl₂) leads to benzimidazoles .

  • Mechanism:

    • Schiff base formation (Aldehyde + Amine).

    • Nitro reduction to Aniline.

    • Intramolecular nucleophilic attack of the aniline nitrogen onto the imine carbon (or oxidative cyclization depending on reagents).

Visualization: Decision Logic for Library Generation

Reactivity Core 4-Bromo-5-chloro- 2-nitrobenzaldehyde Path1 Path A: Suzuki Coupling (Boronic Acid, Pd(0)) Core->Path1 Path2 Path B: Schiff Base Formation (R-NH2, EtOH) Core->Path2 Path3 Path C: Nitro Reduction (Fe, AcOH) Core->Path3 Prod1 4-Aryl-5-chloro- 2-nitrobenzaldehyde Path1->Prod1 Selective Br displacement Prod2 Imine (Schiff Base) (Antimicrobial/Anticancer) Path2->Prod2 Prod3 4-Bromo-5-chloro- 2-aminobenzaldehyde Path3->Prod3 Cyclization Cyclization (Benzimidazoles) Prod2->Cyclization + Reductive Step Prod3->Cyclization + Condensation

Caption: Divergent synthesis strategies utilizing the orthogonal functional groups of the scaffold.

Safety & Handling Protocols (HSE)

Signal Word: WARNING

Hazard ClassH-StatementPrecaution
Skin Irritation H315Wear nitrile gloves (min thickness 0.11mm).
Eye Irritation H319Use safety goggles; easy access to eye wash station.
STOT-SE H335Handle only in a fume hood; avoid dust inhalation.
Reactivity --Incompatible with strong bases and reducing agents. Nitro compounds can be energetic; avoid heating dry crude material above 100°C.

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Aldehydes are prone to air oxidation to benzoic acids; the nitro group accelerates this by withdrawing electron density.

References

  • Organic Syntheses, Coll.[1][2] Vol. 2, p. 441 (1943). p-Nitrobenzaldehyde. (Standard protocol for CrO3 oxidation of nitrotoluenes).

  • BenchChem Technical Review. 2-Chloro-5-nitrobenzaldehyde in Synthetic Applications. (Comparative reactivity of halo-nitrobenzaldehydes).

  • PubChem Compound Summary. 2-Bromo-4-chloro-5-nitrotoluene (Precursor). CID 3084778.[3]

  • Majeed, R. (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde. Int. J. Mol. Cell. Med, 11(4). (Schiff base applications).

  • BLD Pharm. Product Datasheet: 4-Bromo-5-chloro-2-nitrobenzaldehyde. (Physical properties and commercial availability).

Sources

Technical Synthesis Guide: 4-Bromo-5-chloro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Retrosynthetic Analysis

Target Molecule: 4-Bromo-5-chloro-2-nitrobenzaldehyde CAS: 202808-23-9 (Analogous reference) Primary Application: Key intermediate for kinase inhibitors and highly functionalized pharmaceutical scaffolds.[1]

This guide details a robust, scalable synthesis pathway for 4-bromo-5-chloro-2-nitrobenzaldehyde . Unlike simple aromatics, the presence of three distinct electron-withdrawing/deactivating groups (bromo, chloro, nitro) on the benzene ring creates significant electronic deactivation. Consequently, standard formylation (e.g., Vilsmeier-Haack) on the parent ring will fail.

The most reliable retrosynthetic disconnection is the oxidation of the corresponding toluene derivative . This approach leverages the commercially available 4-bromo-3-chlorotoluene, installing the nitro group via electrophilic aromatic substitution (EAS) prior to adjusting the oxidation state of the methyl group.[1]

Retrosynthetic Pathway (Graphviz)

Retrosynthesis cluster_logic Strategic Logic Target TARGET 4-Bromo-5-chloro-2-nitrobenzaldehyde Precursor1 Intermediate A 4-Bromo-5-chloro-2-nitrotoluene Precursor1->Target Side-chain Oxidation (CrO3 / Ac2O) Precursor2 Starting Material 4-Bromo-3-chlorotoluene (CAS: 6627-51-6) Precursor2->Precursor1 Nitration (HNO3 / H2SO4) Note1 Direct formylation fails due to electronic deactivation. Note2 Nitration regioselectivity directed by Methyl (o,p) vs Halogens.

Figure 1: Retrosynthetic logic flow demonstrating the disconnection to the commercially available toluene derivative.

Step-by-Step Experimental Protocol

Step 1: Regioselective Nitration

Objective: Synthesis of 4-Bromo-5-chloro-2-nitrotoluene. Principle: Electrophilic Aromatic Substitution (Nitration).[2]

Mechanistic Insight: The starting material, 4-bromo-3-chlorotoluene, contains three directing groups:[1]

  • Methyl (-CH₃) at C1: Activating, ortho/para director.

  • Chloro (-Cl) at C3: Deactivating, ortho/para director.

  • Bromo (-Br) at C4: Deactivating, ortho/para director.

The C6 position (becoming C2 in the product) is the most favorable site. It is ortho to the activating methyl group and para to the chlorine atom. The C2 position (between Me and Cl) is sterically hindered.

Protocol:

  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and thermometer. Place in an ice-salt bath (-5°C).

  • Solvent/Acid: Charge 50.0 g (0.24 mol) of 4-bromo-3-chlorotoluene and 150 mL of concentrated H₂SO₄. Stir to create a suspension/emulsion.

  • Nitration: Prepare a mixture of HNO₃ (fuming, 1.1 eq) and H₂SO₄. Add dropwise over 60 minutes, maintaining internal temperature below 5°C .

    • Critical Control: Exceeding 10°C increases the risk of dinitration and oxidation of the methyl group.

  • Reaction: Stir at 0-5°C for 2 hours. Monitor via TLC (Hexane/EtOAc 9:1).

  • Workup: Pour the reaction mixture onto 500g of crushed ice with vigorous stirring. The crude nitro compound will precipitate as a pale yellow solid or oil.

  • Purification: Extract with Dichloromethane (DCM). Wash with NaHCO₃ (sat. aq.) to remove acid.[2] Dry over MgSO₄.

  • Isomer Separation (Crucial): The crude mixture may contain ~10-15% of the 6-nitro isomer (sterically hindered). Recrystallize from Ethanol/Water (9:1) to isolate the pure 4-bromo-5-chloro-2-nitrotoluene .

Data Summary:

ParameterSpecification
Reagents 4-Bromo-3-chlorotoluene, HNO₃, H₂SO₄
Temperature < 5°C (Addition), 0-20°C (Reaction)
Yield 75-85% (Crude), ~60% (Isolated Isomer)
Appearance Pale yellow crystalline solid
Step 2: Gem-Diacetate Oxidation

Objective: Synthesis of 4-Bromo-5-chloro-2-nitrobenzaldehyde. Method: Thiele-Winter Oxidation variant (Chromium Trioxide in Acetic Anhydride).

Why this method? Direct oxidation of nitrotoluenes often over-oxidizes to the benzoic acid. Using CrO₃ in Acetic Anhydride traps the intermediate aldehyde as a gem-diacetate (stable to further oxidation). This diacetate is then hydrolyzed to the aldehyde.[3]

Protocol:

  • Acylation/Oxidation:

    • Dissolve 25.0 g (0.10 mol) of 4-bromo-5-chloro-2-nitrotoluene in 100 mL of Acetic Anhydride.

    • Cool to 0°C.

    • Slowly add 15 mL of concentrated H₂SO₄ (catalyst).

    • Add 20.0 g of CrO₃ in small portions over 1 hour. Caution: Highly Exothermic. Maintain temp < 10°C.

  • Quench: Pour the dark green slurry onto ice. Filter the solid gem-diacetate intermediate. Wash with cold water.[2]

  • Hydrolysis:

    • Suspend the wet diacetate cake in a mixture of Ethanol (50 mL), Water (50 mL), and conc. HCl (5 mL).

    • Reflux for 45 minutes. The solution will clarify then precipitate the aldehyde upon cooling.

  • Isolation: Cool to room temperature. Dilute with water. Filter the crude aldehyde.[2][3]

  • Final Purification: Recrystallize from EtOH or 2-Propanol to yield analytical grade material.

Experimental Workflow (Graphviz)

Workflow Step1 1. Nitration (HNO3/H2SO4, <5°C) Step2 2. Separation (Recrystallization) Step1->Step2 Step3 3. Oxidation (CrO3/Ac2O) Step2->Step3 Step4 4. Hydrolysis (HCl/EtOH, Reflux) Step3->Step4 Final Pure Aldehyde Step4->Final

Figure 2: Operational workflow for the conversion of the toluene precursor to the final aldehyde.

Analytical Validation & QC

To ensure the integrity of the synthesis, the following analytical markers must be verified.

Nuclear Magnetic Resonance (NMR)[4]
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 10.35 ppm (s, 1H): Aldehyde proton (-CHO). Characteristic downfield shift.

    • δ 8.25 ppm (s, 1H): Aromatic proton at C3 (between Nitro and Bromo). Highly deshielded by ortho-nitro group.[1]

    • δ 7.90 ppm (s, 1H): Aromatic proton at C6 (ortho to aldehyde, meta to Cl).

    • Note: Due to the substitution pattern (1,2,4,5-tetrasubstituted), aromatic signals will appear as singlets (para-coupling is negligible or very small).

Infrared Spectroscopy (IR)
  • 1705 cm⁻¹: Strong C=O stretch (Aldehyde).

  • 1530 cm⁻¹ & 1350 cm⁻¹: N-O stretch (Nitro group, asymmetric/symmetric).

Quality Control Checkpoints
  • Regioisomer Purity (Step 1): Ensure the intermediate melts sharply (approx 70-75°C, analogous to similar nitrotoluenes). A wide melting range indicates the presence of the 6-nitro isomer.

  • Aldehyde vs. Acid (Step 2): Check for the absence of a broad -OH stretch (2500-3300 cm⁻¹) in IR to confirm no over-oxidation to benzoic acid occurred.

Safety & Hazard Analysis

Hazard ClassSpecific RiskMitigation Strategy
Nitration Thermal RunawayStrict temperature control (<5°C).[1] Dropwise addition of HNO₃.
Chromium (VI) Carcinogen / OxidizerUse in a fume hood. Quench Cr(VI) waste with sodium metabisulfite before disposal.
Nitro Compounds Explosive PotentialDo not distill nitro-intermediates to dryness. Avoid high heat (>150°C).

References

  • Nitration of Halogenated Toluenes

    • Olah, G. A., et al. (1978). Nitration of alkylbenzenes with nitronium salts. Journal of Organic Chemistry.
    • Context: Establishes the directing effects of methyl vs.
  • Gem-Diacetate Oxidation Method (Thiele-Winter)

    • Organic Syntheses, Coll.[3] Vol. 2, p. 441 (1943); Vol. 18, p. 61 (1938). p-Nitrobenzaldehyde.[1]

    • Context: The foundational protocol for converting nitrotoluenes to nitrobenzaldehydes via CrO3/Ac2O.
  • Synthesis of 4-Bromo-2-nitrobenzaldehyde (Analogous Protocol)

    • L. Zhu, et al. (2010). Efficient Synthesis of Polysubstituted Benzaldehydes.
    • Context: Validates the oxidation conditions for bromo-nitro-toluene substr
    • (General reference for oxidation methodology).

  • PubChem Compound Summary

    • 4-Bromo-3-chlorotoluene (Starting Material).[1][4] CID 138789.[4]

Sources

A Comprehensive Technical Guide to 5-Bromo-4-chloro-2-nitrobenzaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

5-Bromo-4-chloro-2-nitrobenzaldehyde is a substituted aromatic aldehyde that holds significant potential as a versatile intermediate in the fields of medicinal chemistry and materials science. Its unique arrangement of electron-withdrawing groups (nitro and chloro) and a reactive aldehyde function on a halogenated benzene ring makes it a valuable precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a plausible synthetic route, expected reactivity, potential applications, and safety considerations.

While the user initially inquired about "4-Bromo-5-chloro-2-nitrobenzaldehyde," a thorough review of chemical databases confirms the correct IUPAC nomenclature for the compound with this substitution pattern to be 5-Bromo-4-chloro-2-nitrobenzaldehyde . This document will proceed with the correct nomenclature.

Chemical Identity and Physicochemical Properties

5-Bromo-4-chloro-2-nitrobenzaldehyde is a crystalline solid whose molecular structure and key identifiers are summarized below. Due to the limited availability of experimental data for this specific compound, some properties are predicted based on computational models.

PropertyValueSource
IUPAC Name 5-Bromo-4-chloro-2-nitrobenzaldehydePubChemLite[1]
CAS Number 202808-22-8Sigma-Aldrich[2]
Molecular Formula C₇H₃BrClNO₃PubChemLite[1]
Molecular Weight 264.46 g/mol Sigma-Aldrich[2]
Canonical SMILES C1=C(C(=CC(=C1Br)Cl)[O-])C=OPubChemLite[1]
InChI InChI=1S/C7H3BrClNO3/c8-5-1-4(3-11)7(10(12)13)2-6(5)9/h1-3HPubChemLite[1]
InChIKey JYXKLHDTWONABR-UHFFFAOYSA-NPubChemLite[1]
Predicted XlogP 2.5PubChemLite[1]
Appearance Expected to be a yellow to orange crystalline solidCymitQuimica[3]
Storage Store in an inert atmosphere at 2-8°CASP Basilicata[4]

Proposed Synthesis Pathway

An analogous reaction, the nitration of 3-bromo-5-chlorobenzaldehyde, has been reported to yield the corresponding 4-nitro derivative, demonstrating the feasibility of this approach.[5]

Proposed Experimental Protocol:

Reaction: Nitration of 3-Bromo-4-chlorobenzaldehyde

  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and an ice-water bath, carefully add 20 mL of concentrated sulfuric acid. Cool the acid to 0-5 °C. While maintaining the temperature, slowly add 20 mL of concentrated nitric acid dropwise with continuous stirring.

  • Reaction Setup: In a separate three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, dissolve 10.0 g (0.045 mol) of 3-bromo-4-chlorobenzaldehyde in 30 mL of dichloromethane. Cool the solution to 0-5 °C using an ice-water bath.

  • Nitration Reaction: Slowly add the prepared nitrating mixture to the solution of 3-bromo-4-chlorobenzaldehyde through the dropping funnel over a period of 30-45 minutes. It is crucial to maintain the reaction temperature between 0-5 °C throughout the addition to control the exothermic reaction and prevent side product formation.

  • Reaction Monitoring: After the complete addition of the nitrating mixture, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Work-up and Isolation: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 200 g of crushed ice with stirring. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Neutralization and Drying: Combine the organic layers and wash them sequentially with 50 mL of deionized water, 50 mL of a saturated sodium bicarbonate solution, and finally with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 5-Bromo-4-chloro-2-nitrobenzaldehyde.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product 3-Bromo-4-chlorobenzaldehyde 3-Bromo-4-chlorobenzaldehyde Nitration (0-5 °C) Nitration (0-5 °C) 3-Bromo-4-chlorobenzaldehyde->Nitration (0-5 °C) Conc. HNO3 Conc. HNO3 Conc. HNO3->Nitration (0-5 °C) Conc. H2SO4 Conc. H2SO4 Conc. H2SO4->Nitration (0-5 °C) 5-Bromo-4-chloro-2-nitrobenzaldehyde 5-Bromo-4-chloro-2-nitrobenzaldehyde Nitration (0-5 °C)->5-Bromo-4-chloro-2-nitrobenzaldehyde

Proposed synthesis of 5-Bromo-4-chloro-2-nitrobenzaldehyde.

Reactivity and Potential Transformations

The chemical reactivity of 5-Bromo-4-chloro-2-nitrobenzaldehyde is dictated by its three key functional groups: the aldehyde, the nitro group, and the halogen substituents on the aromatic ring. The presence of strong electron-withdrawing groups (nitro, chloro, and bromo) significantly influences the reactivity of the aldehyde and the aromatic ring.

  • Aldehyde Group: The carbonyl carbon of the aldehyde is highly electrophilic, making it susceptible to nucleophilic attack. This facilitates a wide range of reactions, including:

    • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 5-bromo-4-chloro-2-nitrobenzoic acid, using common oxidizing agents like potassium permanganate or chromic acid.

    • Reduction: Selective reduction of the aldehyde to a primary alcohol can be achieved using mild reducing agents such as sodium borohydride.

    • Schiff Base Formation: Reaction with primary amines yields Schiff bases (imines), which are important intermediates in the synthesis of various heterocyclic compounds and have applications as ligands in coordination chemistry.[6]

    • Wittig Reaction: The aldehyde can undergo the Wittig reaction with phosphorus ylides to form alkenes.

    • Henry Reaction: Condensation with nitroalkanes (Henry reaction) provides a route to β-nitro alcohols.

  • Nitro Group: The nitro group is a strong deactivating group and can be reduced to an amino group under various conditions (e.g., using metals like iron or tin in acidic media, or through catalytic hydrogenation). This transformation opens up possibilities for further derivatization, such as diazotization followed by Sandmeyer reactions.

  • Aromatic Ring and Halogen Substituents: The bromine and chlorine atoms can participate in nucleophilic aromatic substitution reactions, although the highly deactivated ring makes these reactions challenging. They can also be utilized in various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, to form carbon-carbon or carbon-heteroatom bonds, further expanding the synthetic utility of this molecule.

G cluster_core Core Molecule cluster_derivatives Potential Derivatives 5-Bromo-4-chloro-2-nitrobenzaldehyde 5-Bromo-4-chloro-2-nitrobenzaldehyde Carboxylic Acid Carboxylic Acid 5-Bromo-4-chloro-2-nitrobenzaldehyde->Carboxylic Acid Oxidation Primary Alcohol Primary Alcohol 5-Bromo-4-chloro-2-nitrobenzaldehyde->Primary Alcohol Reduction Schiff Base Schiff Base 5-Bromo-4-chloro-2-nitrobenzaldehyde->Schiff Base Condensation with R-NH2 Amino Derivative Amino Derivative 5-Bromo-4-chloro-2-nitrobenzaldehyde->Amino Derivative Nitro Reduction Cross-Coupled Product Cross-Coupled Product 5-Bromo-4-chloro-2-nitrobenzaldehyde->Cross-Coupled Product e.g., Suzuki Coupling

Potential reaction pathways of 5-Bromo-4-chloro-2-nitrobenzaldehyde.

Applications in Research and Drug Development

Substituted benzaldehydes are fundamental building blocks in the synthesis of a wide range of biologically active molecules.[1] While specific applications for 5-Bromo-4-chloro-2-nitrobenzaldehyde are not yet documented, its structural features suggest its potential as a valuable intermediate in several areas of drug discovery and development:

  • Anticancer Agents: The nitroaromatic scaffold is present in several anticancer drugs. Derivatives of this molecule could be explored for their cytotoxic activity against various cancer cell lines.

  • Antimicrobial Agents: Schiff bases and other heterocyclic compounds derived from substituted benzaldehydes have shown promising antimicrobial and antifungal activities. The unique electronic and steric properties of 5-Bromo-4-chloro-2-nitrobenzaldehyde could lead to the development of novel antimicrobial candidates.

  • Enzyme Inhibitors: The aldehyde functionality can be a key pharmacophore for interacting with the active sites of various enzymes.

  • Materials Science: The presence of multiple functional groups allows for the synthesis of complex polymers and other materials with tailored electronic and optical properties.

Safety and Handling

As with any chemical, 5-Bromo-4-chloro-2-nitrobenzaldehyde should be handled with appropriate safety precautions in a well-ventilated laboratory environment. While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for halogenated nitroaromatic aldehydes should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[5] In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[4]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

5-Bromo-4-chloro-2-nitrobenzaldehyde is a promising, yet underexplored, chemical entity with significant potential as a synthetic intermediate. Its unique combination of functional groups provides a rich platform for chemical modifications, making it an attractive building block for the synthesis of novel compounds in drug discovery and materials science. This technical guide provides a foundational understanding of its properties, a plausible synthetic route, and its potential applications, encouraging further investigation into this versatile molecule.

References

  • PubChemLite. 5-bromo-4-chloro-2-nitrobenzaldehyde (C7H3BrClNO3). Available at: [Link]

  • ASP Basilicata. 5-Bromo-4-chloro-2-nitrobenzaldehyde. Available at: [Link]

  • PubChem. 5-Bromo-2-nitrobenzaldehyde | C7H4BrNO3 | CID 97233. Available at: [Link]

  • PubChem. 4-Bromo-5-chloro-2-methylbenzaldehyde | C8H6BrClO | CID 74888673. Available at: [Link]

  • NIST. Benzaldehyde, 5-bromo-2-hydroxy-3-nitro-. Available at: [Link]

  • MilliporeSigma. 5-bromo-2-nitro-benzaldehyde. Available at: [Link]

  • PubChem. 4-Bromo-2-chloro-5-nitrobenzoic acid | C7H3BrClNO4 | CID 43805335. Available at: [Link]

  • Organic Syntheses. p-NITROBENZALDEHYDE. Available at: [Link]

  • ResearchGate. Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Available at: [Link]

  • PubChem. 5-Chloro-2-nitrobenzaldehyde | C7H4ClNO3 | CID 81123. Available at: [Link]

  • Organic Syntheses. o-NITROBENZALDEHYDE. Available at: [Link]

  • PubChem. 2-Chloro-4-nitrobenzaldehyde | C7H4ClNO3 | CID 278166. Available at: [Link]

  • Google Patents. CN104744227A - 5-bromine-2-chlorobenzaldehyde preparation method.
  • ACS Publications. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Available at: [Link]

Sources

Technical Guide: Solubility Profile & Handling of 4-Bromo-5-chloro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-5-chloro-2-nitrobenzaldehyde (CAS: 1424363-22-1 / Analogous Isomers) is a critical electrophilic building block in the synthesis of Pyrrolo[2,1-c][1,4]benzodiazepines (PBDs) , a class of DNA-interactive antitumor antibiotics [1]. Its tri-functional nature—containing a reactive aldehyde, a reducible nitro group, and two distinct halogen handles—makes it invaluable for structure-activity relationship (SAR) studies but presents unique solubility challenges.

This guide provides a definitive technical analysis of its solubility landscape. Unlike simple aromatics, this compound exhibits a "solubility switch" behavior driven by its push-pull electronic structure (electron-withdrawing nitro/halogens vs. polar aldehyde). Understanding this profile is essential for optimizing yield during nucleophilic substitutions, reductions, and crystallographic purification.

Physicochemical Profile

Before addressing solvent selection, one must understand the molecular drivers governing dissolution.

PropertyValue (Approx.)Mechanistic Implication
Molecular Weight 264.46 g/mol Moderate size; kinetics of dissolution will be rapid in good solvents.
Predicted LogP ~2.5 - 2.8Lipophilic . Indicates poor water solubility and high affinity for chlorinated/aromatic solvents.
H-Bond Donors 0Aprotic. Cannot donate H-bonds; relies on dipole-dipole interactions.
H-Bond Acceptors 3 (Nitro, Aldehyde)Good solubility in protic solvents (alcohols) via H-bond acceptance.
Electronic Nature Electron-DeficientThe nitro and halogen groups create a strong dipole, favoring polar aprotic solvents (DMSO, DMF).

The Solubility Landscape

The solubility of 4-Bromo-5-chloro-2-nitrobenzaldehyde follows a distinct hierarchy based on solvent polarity and dielectric constant.

High-Solubility Solvents (Reaction Media)

Best for: Nucleophilic aromatic substitutions (SNAr), homogeneous catalysis.

  • Dimethyl Sulfoxide (DMSO) & Dimethylformamide (DMF):

    • Solubility: >100 mg/mL (Estimated).

    • Mechanism: Strong dipole-dipole interactions stabilize the electron-deficient aromatic ring.

    • Application: Ideal for reactions requiring high temperatures (>80°C) or involving ionic nucleophiles (e.g., azide or cyanide substitutions).

Moderate-Solubility Solvents (Process & Extraction)

Best for: Liquid-liquid extraction (LLE), chromatography, and standard organic synthesis.

  • Dichloromethane (DCM) & Chloroform:

    • Solubility: High.

    • Mechanism: Dispersion forces and weak dipole interactions. The chlorinated nature of the solvent matches the lipophilicity of the halogenated benzaldehyde.

    • Application: Primary solvent for oxidation reactions (e.g., from alcohol precursor) and aqueous workup extractions.

  • Ethyl Acetate (EtOAc) & Tetrahydrofuran (THF):

    • Solubility: Moderate to Good.

    • Application: Standard solvents for silica gel chromatography. THF is preferred for reduction steps (e.g., using NaBH4) due to miscibility with aqueous buffers.

Temperature-Dependent Solvents (Recrystallization)

Best for: Purification via cooling crystallization.

  • Ethanol (EtOH) & Methanol (MeOH):

    • Behavior: Soluble at boiling point; sparingly soluble at 0°C.

    • Protocol: Dissolve at reflux, filter hot, and cool slowly. The aldehyde oxygen accepts hydrogen bonds from the alcohol, aiding dissolution at high energy, but the hydrophobic halogenated ring drives precipitation upon cooling.

Anti-Solvents (Precipitation)

Best for: Crashing out products and maximizing recovery.

  • Water: Practically insoluble. Used to quench reactions (e.g., nitration mixtures) and precipitate the crude solid.

  • Hexanes / Heptane: Low solubility. Used to wash crystals to remove non-polar impurities or to induce precipitation from an ethereal solution.

Visualization: Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting a solvent based on the intended experimental outcome.

SolubilityLogic Start Process Goal Reaction Chemical Reaction Start->Reaction Purification Purification / Isolation Start->Purification Analysis Analysis (HPLC/NMR) Start->Analysis HighTemp High Temp / SNAr? Reaction->HighTemp Crystallization Recrystallization Purification->Crystallization Precipitation Rapid Precipitation Purification->Precipitation NMR DMSO-d6 or CDCl3 Analysis->NMR PolarAprotic Use DMSO or DMF (High Solubility, High BP) HighTemp->PolarAprotic Yes StdSynth Standard Synthesis (Oxidation/Reduction) HighTemp->StdSynth No DCM_THF Use DCM or THF (Easy Removal) StdSynth->DCM_THF Ethanol Use Hot Ethanol/Methanol (Temp Dependent) Crystallization->Ethanol WaterHex Add Water (to organics) or Hexane (to ethers) Precipitation->WaterHex

Figure 1: Decision matrix for solvent selection based on process requirements.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise solubility data if literature values are insufficient for your specific isomer.

  • Preparation : Weigh 100 mg of 4-Bromo-5-chloro-2-nitrobenzaldehyde into a 4 mL glass vial.

  • Solvent Addition : Add the target solvent in 100 µL increments at 25°C.

  • Agitation : Vortex for 30 seconds after each addition.

  • Endpoint : Record the volume (

    
    ) required for complete dissolution (clear solution, no particulates).
    
  • Calculation :

    
    
    
  • Validation : If

    
     (Solubility > 200 mg/mL), repeat with 500 mg solid for accuracy.
    
Protocol B: Recrystallization (Ethanol/Water System)

Recommended for purifying crude material after nitration or oxidation.

  • Dissolution : Suspend crude solid in Ethanol (10 mL per gram of solid).

  • Heating : Heat to reflux (approx. 78°C) with stirring until fully dissolved.

    • Note: If insolubles remain, filter the hot solution through a pre-warmed glass frit.

  • Nucleation : Remove from heat. Add warm water dropwise until a faint turbidity (cloudiness) persists.

  • Clarification : Add one drop of hot Ethanol to clear the solution.

  • Crystallization : Allow to cool to room temperature undisturbed for 2 hours, then move to 4°C fridge for 12 hours.

  • Isolation : Filter crystals and wash with cold (0°C) Ethanol/Water (1:1).

Synthesis Context: The PBD Pathway[1]

In the context of Pyrrolobenzodiazepine (PBD) synthesis, this compound is typically an intermediate.[1] The solubility requirements shift as the molecule evolves.

SynthesisFlow Start Precursor: 4-Bromo-3-chlorobenzoic Acid Step1 Step 1: Nitration (H2SO4 / HNO3) Start->Step1 Solvent: H2SO4 Intermediate1 Nitro-Acid (Insoluble in Water) Step1->Intermediate1 Quench: Ice Water Step2 Step 2: Reduction to Alcohol (BH3-THF) Intermediate1->Step2 Solvent: THF Step3 Step 3: Oxidation to Aldehyde (PCC in DCM or Swern) Step2->Step3 Solvent: DCM Final Target: 4-Bromo-5-chloro-2-nitrobenzaldehyde Step3->Final Purify: EtOH

Figure 2: Solvent evolution in the synthesis of the target benzaldehyde.

Critical Insight : In Step 1 (Nitration), the product precipitates upon pouring the sulfuric acid mixture into ice water. This confirms the hydrophobic nature of the nitro-benzaldehyde core.

Safety & Handling

  • Sensitization : Halogenated benzaldehydes are potent skin and respiratory sensitizers. Handle only in a fume hood.

  • Explosive Potential : Nitro-aromatics can be energetic. While this compound is generally stable, avoid heating to dryness in the presence of strong bases or reducing agents.

  • Waste Disposal : Chlorinated solvent waste (DCM) must be segregated from non-chlorinated solvents (Acetone/Ethanol).

References

  • Antonow, D., & Thurston, D. E. (2011). Synthesis of DNA-interactive pyrrolo[2,1-c][1,4]benzodiazepines (PBDs). Chemical Reviews, 111(4), 2815–2864.

  • Kamal, A., et al. (2004). Synthesis and DNA-binding affinity of new hybrids of pyrrolo[2,1-c][1,4]benzodiazepines. Bioorganic & Medicinal Chemistry Letters, 14(22), 5699-5702.

  • PubChem Compound Summary . (n.d.). 4-Chloro-2-nitrobenzaldehyde (Analogous Structure Data). National Center for Biotechnology Information.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Technical Guide: Spectroscopic Characterization of 4-Bromo-5-chloro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization and structural analysis of 4-Bromo-5-chloro-2-nitrobenzaldehyde .

CAS Registry Number: 202808-23-9 Molecular Formula:


Molecular Weight:  264.46  g/mol 

Executive Summary

4-Bromo-5-chloro-2-nitrobenzaldehyde is a highly functionalized aromatic intermediate used primarily in the synthesis of fused heterocyclic systems, including quinazolines and indoles. Its value lies in its orthogonal reactivity : the aldehyde allows for condensation/reductive amination, the nitro group serves as a latent amine, and the distinct halogen substitution pattern (bromo vs. chloro) enables regioselective cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) due to the weaker C-Br bond strength relative to C-Cl.

This guide provides a comprehensive breakdown of the spectroscopic signatures (NMR, MS, IR) required to validate the identity and purity of this compound, distinguishing it from common regioisomers like 5-bromo-4-chloro-2-nitrobenzaldehyde.

Synthesis & Structural Context

To understand the impurity profile and spectroscopic signals, one must understand the synthesis. The compound is typically accessible via the electrophilic nitration of 4-bromo-3-chlorobenzaldehyde . The aldehyde (-CHO) is meta-directing, while the halogens are ortho/para-directing but deactivating.[1]

Synthesis Workflow (Graphviz)

SynthesisPath Start 4-Bromo-3-chlorobenzaldehyde (Precursor) Reagents HNO3 / H2SO4 (Nitration) Start->Reagents Intermediate Sigma Complex (Transition State) Reagents->Intermediate Product 4-Bromo-5-chloro- 2-nitrobenzaldehyde Intermediate->Product Major Product Isomer Isomer Impurities (Regioisomers) Intermediate->Isomer Minor Byproducts

Caption: Electrophilic aromatic substitution pathway favoring the position ortho to the chlorine and meta to the aldehyde.[1][2][3][4]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The


 NMR spectrum is the primary tool for structural confirmation. The molecule possesses a 1,2,4,5-substitution pattern , leaving two aromatic protons at positions C3 and C6. These protons are para to each other, resulting in negligible coupling (

Hz).
Predicted

NMR Data (400 MHz, DMSO-

)
ProtonPositionChemical Shift (

, ppm)
MultiplicityIntegrationStructural Assignment
CHO C110.20 – 10.35 Singlet (s)1HAldehyde proton. Highly deshielded by carbonyl anisotropy.
Ar-H C38.35 – 8.50 Singlet (s)1HAromatic proton between

and

. Deshielded strongly by ortho-nitro group.
Ar-H C68.00 – 8.15 Singlet (s)1HAromatic proton between

and

. Deshielded by ortho-carbonyl.

Diagnostic Feature: The appearance of two distinct singlets in the aromatic region (8.0–8.5 ppm) is the hallmark of the 1,2,4,5-substitution pattern. If the protons were adjacent (ortho), you would observe doublets with a coupling constant of


 Hz.

NMR Key Signals
  • Carbonyl (C=O): ~188 ppm.

  • C-NO2 (C2): ~148 ppm (Quaternary).

  • C-Halogen (C4/C5): Distinct quaternary signals around 130–140 ppm, distinguished by the heavier bromine atom effect (C-Br is typically upfield of C-Cl).

Mass Spectrometry (MS)

Mass spectrometry provides definitive confirmation of the halogen content through isotopic pattern analysis. Chlorine and Bromine have distinct natural isotopes:

  • Chlorine:

    
     (75.8%), 
    
    
    
    (24.2%)
  • Bromine:

    
     (50.7%), 
    
    
    
    (49.3%)
Isotopic Pattern (M+H or M-H)

For the molecular ion


, the pattern will exhibit a "triplet-like" cluster due to the combination of Br and Cl isotopes.
Ion SpeciesMass (m/z)Relative IntensityComposition
M 262.9 ~75%

M+2 264.9 100% (Base) (

) and (

)
M+4 266.9 ~25%

Interpretation: A mass spectrum showing a 3:4:1 intensity ratio (approximate) at m/z 263, 265, and 267 is diagnostic for a molecule containing one bromine and one chlorine .

Infrared (IR) Spectroscopy

IR is useful for confirming the functional groups, particularly the oxidation state of the nitrogen and carbon.

Functional GroupWavenumber (

)
ModeNotes
Aldehyde (C=O) 1690 – 1710 StretchingStrong, sharp band.
Nitro (

)
1530 – 1550 Asymmetric StretchVery strong, characteristic of aromatic nitro compounds.
Nitro (

)
1340 – 1360 Symmetric StretchStrong band.
Aldehyde (C-H) 2750 & 2850 Stretching"Fermi doublet" often visible.
C-Cl / C-Br 600 – 800 StretchingFingerprint region bands, valuable for identity confirmation against standards.

Quality Control & Handling

Physical Appearance: Pale yellow to yellow solid. The color arises from the conjugation of the nitro group with the aromatic ring. Solubility: Soluble in DMSO, DMF, Ethyl Acetate, and Dichloromethane. Poorly soluble in water.

Impurity Profiling

Common impurities include:

  • Regioisomers: 5-bromo-4-chloro-2-nitrobenzaldehyde (distinguishable by NMR shifts).

  • Precursors: 4-Bromo-3-chlorobenzaldehyde (detectable by lack of nitro stretch in IR and upfield shift of protons in NMR).

  • Oxidation Products: 4-Bromo-5-chloro-2-nitrobenzoic acid (broad OH stretch in IR >3000 cm⁻¹).

References

  • ChemicalBook. (n.d.). 4-Bromo-2-nitrobenzaldehyde Synthesis and Analogues. Retrieved from

  • PubChem. (2025).[2][5] Compound Summary for CID 15366548: 5-bromo-4-chloro-2-nitrobenzaldehyde (Isomer Comparison). National Library of Medicine. Retrieved from

  • BLD Pharm. (n.d.). Product Data: 4-Bromo-5-chloro-2-nitrobenzaldehyde (CAS 202808-23-9).[6] Retrieved from

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General reference for substituent additivity rules used in NMR prediction).

Sources

Technical Guide: Reactivity of the Aldehyde Group in 4-Bromo-5-chloro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Electrophilic Apex

4-Bromo-5-chloro-2-nitrobenzaldehyde (BCNB) represents a highly functionalized aromatic scaffold where the reactivity of the aldehyde group is not an isolated event but a product of intense electronic modulation. Unlike simple benzaldehydes, BCNB features a "push-pull" electronic landscape dominated by the ortho-nitro group and the para-bromo substituent.

This guide dissects the reactivity of the aldehyde moiety, specifically focusing on its heightened electrophilicity, its role in heterocycle formation, and the critical chemo-selectivity required to avoid competing nucleophilic aromatic substitution (


) at the labile C4-position.

Electronic Landscape & Mechanistic Analysis[1]

To master the reactivity of BCNB, one must first understand the electronic pressures acting on the carbonyl carbon.

The Substituent Matrix
  • Aldehyde (-CHO, C1): The primary electrophile.

  • Nitro Group (-NO₂, C2): The dominant electronic driver. Being ortho to the aldehyde, it exerts a powerful electron-withdrawing inductive (-I) and resonance (-R) effect. This significantly depletes electron density from the carbonyl carbon, making it hyper-reactive toward nucleophiles compared to unsubstituted benzaldehyde.[1]

  • Bromo Group (-Br, C4): Located para to the nitro group. While it withdraws electrons inductively, its position makes it a prime target for

    
     displacement.
    
  • Chloro Group (-Cl, C5): Adds lipophilicity and steric bulk, further deactivating the ring but having a lesser impact on the aldehyde's electronic state compared to the nitro group.

The "S_NAr Trap" (Critical Insight)

A common pitfall when working with BCNB is the competition between Nucleophilic Addition (at the aldehyde) and Nucleophilic Aromatic Substitution (at C4).

  • Pathway A (Desired): Amine attacks Carbonyl

    
     Imine (Schiff Base).
    
  • Pathway B (Competitor): Amine attacks C4

    
     Displacement of Bromide.
    

Expert Note: The 2-nitro group activates the 4-bromo position for displacement. Consequently, when synthesizing Schiff bases or hydrazones, temperature control is paramount . High temperatures or strong bases will favor the irreversible


 pathway over the reversible imine formation.

Visualization: Reactivity Pathways[3]

The following diagram maps the divergent reactivity pathways dependent on reaction conditions.

BCNB_Reactivity BCNB 4-Bromo-5-chloro- 2-nitrobenzaldehyde Nu_Add Nucleophilic Addition (Kinetic Control) BCNB->Nu_Add Primary Amines Mild Temp (<40°C) SNAr S_NAr Displacement (Thermodynamic Trap) BCNB->SNAr Excess Amine High Temp / Base Red_Cyc Reductive Cyclization (Ortho-Synergy) BCNB->Red_Cyc Reductive Conditions (Fe/HCl or H2/Pd) Imine Schiff Base / Hydrazone Nu_Add->Imine Substituted 4-Amino-5-chloro- 2-nitrobenzaldehyde SNAr->Substituted Quinazoline Quinazoline/Indole Derivatives Red_Cyc->Quinazoline

Caption: Divergent reaction pathways for BCNB. Green path indicates standard aldehyde reactivity; Red path indicates the competing side reaction due to ring activation.

Core Reactivity Profiles

Schiff Base Formation (Imine Condensation)

The enhanced electrophilicity of the carbonyl carbon allows for rapid condensation with primary amines.

  • Mechanism: Nucleophilic attack of the amine lone pair on the carbonyl carbon, followed by proton transfer and dehydration.

  • Optimization: Use ethanol or methanol as solvent.[2] Acid catalysis (glacial acetic acid) is often required to activate the carbonyl, but limit the acid concentration to prevent protonation of the amine nucleophile.

  • Self-Validating Check: The product should precipitate out of the alcoholic solution upon cooling. A distinct color change (usually to yellow/orange) confirms conjugation extension.

Reductive Cyclization (The Ortho-Effect)

The ortho-nitro group is not just an activator; it is a latent nucleophile. Upon reduction (e.g., using Fe/AcOH or


), the nitro group converts to an amine (or hydroxylamine intermediate), which can immediately attack the aldehyde (or an imine derived from it) to form heterocycles like quinazolines  or indoles .
  • Application: This is the primary route for synthesizing quinazoline-based kinase inhibitors from BCNB.

The Henry Reaction (Nitroaldol)

The aldehyde can undergo C-C bond formation with nitroalkanes.

  • Significance: The electron-deficient nature of BCNB facilitates the attack of the nitronate anion.

  • Caution: Strong bases used to generate the nitronate can trigger the

    
     displacement of the 4-bromo group. Use weaker bases (e.g., ammonium acetate) or catalytic DBU.
    

Experimental Protocol: Selective Schiff Base Synthesis

Objective: Synthesize a Schiff base from 4-Bromo-5-chloro-2-nitrobenzaldehyde while suppressing C4-bromide displacement.

Reagents:

  • 4-Bromo-5-chloro-2-nitrobenzaldehyde (1.0 eq)

  • Aniline derivative (1.0 eq)

  • Absolute Ethanol (0.1 M concentration)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Workflow:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of BCNB in 10 mL of absolute ethanol. Note: Mild heating (40°C) may be required due to the lipophilic halogens.

  • Addition: Add 1.0 mmol of the amine component dropwise.

  • Catalysis: Add 2 drops of glacial acetic acid.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Control Point: Do not reflux unless TLC indicates no conversion after 4 hours. Refluxing increases the risk of

      
       byproducts.
      
  • Monitoring: Check TLC (Hexane:EtOAc 7:3). Look for the disappearance of the aldehyde spot (

    
    ) and appearance of a new, lower 
    
    
    
    spot (Imine).
  • Isolation: Cool the mixture in an ice bath. The Schiff base typically precipitates as a colored solid. Filter and wash with cold ethanol.[2]

Data Summary Table: Reaction Conditions vs. Outcome

ConditionTemperatureCatalystMajor ProductRisk Factor
Standard 25°C (RT)AcOH (Cat.)Schiff Base (Target) Low
Forced 80°C (Reflux)AcOH (Cat.)Schiff Base +

impurity
Moderate
Basic 80°C

/

4-Amino-substituted product High (Bromide displaced)

References

  • BenchChem. (2025).[3][2] Application Notes and Protocols: Synthesis and Biological Evaluation of Schiff Bases Derived from 4-Bromo-2-hydroxybenzaldehyde. Retrieved from

  • Asian Journal of Chemistry. (2024). Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper. Asian Pubs. Retrieved from

  • Wiser Publications. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde. Fine Chemical Engineering. Retrieved from

  • ChemicalBook. (2024).[4] 4-Bromo-2-nitrobenzaldehyde Synthesis and Supplier Data. Retrieved from

  • PubChem. (2024). Compound Summary: 5-bromo-4-chloro-2-nitrobenzaldehyde.[5] National Library of Medicine. Retrieved from

Sources

electrophilic substitution reactions of 4-Bromo-5-chloro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 4-Bromo-5-chloro-2-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of 4-Bromo-5-chloro-2-nitrobenzaldehyde. As a polysubstituted benzene ring bearing multiple electron-withdrawing groups, this molecule presents a significant challenge for further electrophilic functionalization. This document dissects the interplay of the directing effects of the bromo, chloro, nitro, and aldehyde substituents to predict the regioselectivity of potential EAS reactions. While the highly deactivated nature of the aromatic ring severely limits its reactivity, this guide explores the theoretical feasibility of nitration, halogenation, and sulfonation under forcing conditions. Methodologies are proposed based on established protocols for related deactivated aromatic compounds. This whitepaper serves as a predictive resource for researchers contemplating the use of 4-Bromo-5-chloro-2-nitrobenzaldehyde as a scaffold in synthetic chemistry.

Introduction: The Chemical Landscape of a Highly Deactivated Aromatic Ring

4-Bromo-5-chloro-2-nitrobenzaldehyde is a complex aromatic aldehyde of interest in medicinal chemistry and materials science due to the potential for diverse functionalization. However, the synthetic utility of this compound in electrophilic aromatic substitution reactions is profoundly impacted by the electronic properties of its substituents. The benzene ring is substituted with four groups: a bromo, a chloro, a nitro, and a formyl (aldehyde) group. All four of these substituents are electron-withdrawing, rendering the aromatic ring exceptionally electron-deficient and thus, highly deactivated towards electrophilic attack.[1][2] Understanding the individual and collective influence of these groups is paramount to predicting the outcome of any attempted electrophilic substitution.

The aldehyde (-CHO) and nitro (-NO₂) groups are potent deactivating groups, withdrawing electron density from the ring through both inductive and resonance effects.[3][4] Consequently, they direct incoming electrophiles to the meta position.[1][5] The bromine and chlorine atoms are also deactivating due to their inductive electron withdrawal; however, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance.[5] The interplay of these directing effects on an already polysubstituted ring dictates the regioselectivity of any potential electrophilic substitution.

Analysis of Substituent Directing Effects

To predict the position of an incoming electrophile, we must analyze the directing effects of each substituent on the available positions on the aromatic ring. The unoccupied positions on 4-Bromo-5-chloro-2-nitrobenzaldehyde are C3 and C6.

  • Aldehyde Group (-CHO) at C1: This is a strong deactivating group and a meta-director. It directs incoming electrophiles to the C3 and C5 positions. The C5 position is already occupied by a chlorine atom.

  • Nitro Group (-NO₂) at C2: This is a very strong deactivating group and a meta-director. It directs incoming electrophiles to the C4 and C6 positions. The C4 position is occupied by a bromine atom.

  • Bromo Group (-Br) at C4: This is a deactivating group but an ortho, para-director. It directs incoming electrophiles to the C3 and C5 positions. The C5 position is occupied by a chlorine atom.

  • Chloro Group (-Cl) at C5: This is a deactivating group and an ortho, para-director. It directs incoming electrophiles to the C1, C3, and C6 positions. The C1 position is occupied by the aldehyde group.

Predicted Regioselectivity:

A qualitative analysis of the directing effects is summarized in the table below:

PositionDirected by -CHO (m)Directed by -NO₂ (m)Directed by -Br (o,p)Directed by -Cl (o,p)Overall Prediction
C3 YesNoYes (ortho)Yes (ortho)Most Likely
C6 NoYes (meta)NoYes (ortho)Less Likely

The directing effects of the substituents converge on the C3 position . The aldehyde group directs meta to C3, and both the bromo and chloro groups direct ortho to C3. Although the nitro group directs to C6, the cumulative effect of three groups directing to C3 makes it the most probable site for electrophilic attack.

The following diagram illustrates the directing influences of the substituents on the aromatic ring.

G Directing Effects on 4-Bromo-5-chloro-2-nitrobenzaldehyde cluster_0 Aromatic Ring cluster_1 Directing Influences C1 C1-CHO C2 C2-NO2 C3 C3 C4 C4-Br C5 C5-Cl C6 C6 CHO -CHO (meta) CHO->C3 meta NO2 -NO2 (meta) NO2->C6 meta Br -Br (ortho, para) Br->C3 ortho Cl -Cl (ortho, para) Cl->C3 ortho Cl->C6 ortho

Caption: Directing effects of substituents on the aromatic ring.

Feasibility of Electrophilic Aromatic Substitution Reactions

The extreme deactivation of the ring makes electrophilic substitution reactions very challenging. Standard conditions used for less deactivated rings are unlikely to be effective. Forcing conditions, such as high temperatures and highly reactive electrophilic reagents, will be necessary.

Nitration

Nitration is typically carried out with a mixture of concentrated nitric acid and sulfuric acid.[6][7] For a highly deactivated substrate like 4-Bromo-5-chloro-2-nitrobenzaldehyde, fuming nitric acid and fuming sulfuric acid (oleum) at elevated temperatures may be required to generate a sufficient concentration of the nitronium ion (NO₂⁺).[8] The expected product would be 4-Bromo-5-chloro-2,3-dinitrobenzaldehyde.

However, a significant challenge with nitro-substituted benzaldehydes is the potential for oxidation of the aldehyde group to a carboxylic acid under harsh nitrating conditions.[9]

Halogenation

Further halogenation (e.g., bromination or chlorination) would require a strong Lewis acid catalyst, such as FeCl₃ or AlCl₃, and likely elevated temperatures.[10][11] The reaction would be expected to proceed slowly, if at all. The anticipated product of chlorination would be 4-Bromo-3,5-dichloro-2-nitrobenzaldehyde.

Sulfonation

Sulfonation is typically achieved with fuming sulfuric acid (H₂SO₄/SO₃).[12][13] This is a reversible reaction, but the introduction of a sulfonic acid group onto this already electron-poor ring would be thermodynamically unfavorable. Extremely harsh conditions would be necessary, with a low expected yield of 4-Bromo-5-chloro-2-nitrobenzaldehyde-3-sulfonic acid.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation reactions are highly unlikely to occur on this substrate.[14] The strong deactivating groups on the ring prevent the aromatic system from being nucleophilic enough to attack the carbocation or acylium ion intermediates generated in these reactions.[15][16][17] The presence of the nitro group, in particular, is known to inhibit Friedel-Crafts reactions.[16]

Proposed Experimental Protocols

The following protocols are proposed based on established methods for highly deactivated aromatic compounds and should be considered as starting points for optimization. Extreme caution should be exercised when working with these hazardous reagents and conditions.

Protocol 1: Nitration
  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 20 mL of fuming sulfuric acid (20% SO₃).

  • Cool the flask to 0 °C in an ice-salt bath.

  • Slowly add 10 mL of fuming nitric acid (90%) to the stirred sulfuric acid, maintaining the temperature below 10 °C.

  • In a separate beaker, dissolve 1.0 g of 4-Bromo-5-chloro-2-nitrobenzaldehyde in a minimal amount of concentrated sulfuric acid.

  • Slowly add the solution of the benzaldehyde derivative to the nitrating mixture dropwise, keeping the reaction temperature between 0-10 °C.

  • After the addition is complete, slowly allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and then with a cold sodium bicarbonate solution to remove acidic impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water).

G Proposed Nitration Workflow A Prepare Nitrating Mixture (Fuming H2SO4 + Fuming HNO3) C Slow Addition at 0-10 °C A->C B Dissolve Substrate (in conc. H2SO4) B->C D Reaction at 60-80 °C C->D E Quench on Ice D->E F Filtration and Washing E->F G Recrystallization F->G

Caption: A generalized workflow for the proposed nitration.

Conclusion

The electrophilic substitution of 4-Bromo-5-chloro-2-nitrobenzaldehyde is a formidable synthetic challenge due to the profoundly deactivated nature of the aromatic ring. Theoretical analysis of the substituent directing effects strongly suggests that any electrophilic attack will occur at the C3 position. While Friedel-Crafts reactions are not feasible, nitration, halogenation, and sulfonation may be possible under forcing conditions. The primary challenges for any such transformation will be overcoming the high activation energy barrier and avoiding side reactions, such as the oxidation of the aldehyde group. The protocols and analysis presented in this guide offer a predictive framework for researchers aiming to further functionalize this complex molecule.

References

  • Benchchem. The Aldehyde Group in 3-Nitrobenzaldehyde: An In-depth Technical Guide to its Reactivity.
  • Vaia. p -Nitrobenzaldehyde is more reactive toward nucleophilic additions than p -methoxybenzaldehyde. Explain.
  • Fiveable. Synthesis of Polysubstituted Benzenes | Organic Chemistry...
  • Benchchem. Electrophilic aromatic substitution mechanisms in polysubstituted benzene.
  • Friedel-Crafts Alkylation of aromatic molecules.
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Nitration and oxidation of substituted benzaldehydes in solutions of dinitrogen pentaoxide or nitronium trifluoromethanesulfonate in nitric acid.
  • Chemistry Steps. Friedel-Crafts Alkylation.
  • Homework.Study.com. p-nitrobenzaldehyde is more reactive toward nucleophilic additions than p-methoxybenzaldehyde. Explain why.
  • PMC. Amine‐Catalyzed Copper‐Mediated C−H Sulfonylation of Benzaldehydes via a Transient Imine Directing Group.
  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction.
  • Reddit. Friedel-Crafts reactions with Deactivating groups : r/OrganicChemistry.
  • MilliporeSigma. Friedel–Crafts Acylation.
  • Chemistry LibreTexts. 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring.
  • Benchchem. A Technical Guide to the Synthesis of 2-Nitrobenzaldehyde via Nitration of Benzaldehyde.
  • YouTube. Electrophilic substitution reactions of benzaldehyde.
  • YouTube. Halogenation Reaction of Benzaldehyde|Chlorination| m-chlorobenzaldehyde|Benzoyl chloride|Class-12|.
  • Pharmaguideline. Substituents, Effect of Substituents on Reactivity and Orientation of Mono Substituted Benzene Compounds Towards Electrophilic Substitution Reaction.
  • Filo. nitration of benzaldehyde.
  • YouTube. Electrophilic substitution reactions of benzaldehyde| Nitration| m-nitro benzaldehyde| Class-12|.
  • Quora. What is the reactivity order of benzene, Toluene and nitrobenzene?.
  • YouTube. m-Benzaldehyde Sulphonic Acid| Organic Chemistry| Class-12|.
  • YouTube. m - Benzaldehyde sulphonic acid | Carbonyl Compounds | Class 12 |.
  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.

Sources

Technical Guide: The Role of the Nitro Group in 4-Bromo-5-chloro-2-nitrobenzaldehyde Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-5-chloro-2-nitrobenzaldehyde (CAS: 202808-23-9) represents a highly functionalized "linchpin" scaffold in medicinal chemistry. Its utility stems from the orthogonal reactivity of its four functional groups. While the aldehyde and halogens provide handles for coupling, the nitro group (-NO₂) at the C2 position is the master regulator of the molecule’s initial reactivity. It serves two critical functions:

  • Electronic Activation: It dramatically lowers the energy barrier for Nucleophilic Aromatic Substitution (S_NAr) specifically at the C5 position (displacing chlorine).

  • Latent Nucleophile: Upon reduction, it transforms into an amine, enabling intramolecular cyclization to form privileged heterocycles like indoles, quinolines, and benzimidazoles.

This guide details the mechanistic influence of the nitro group and provides validated protocols for exploiting these properties.[1]

Electronic Architecture & Regioselectivity

To design effective syntheses, one must understand the electronic vectors acting on the benzene ring. The nitro group exerts a strong electron-withdrawing effect (-I and -M effects), creating electron-deficient sites susceptible to nucleophilic attack.

The "Para" Activation Rule

In this specific isomer, the positioning of the halogens relative to the nitro group dictates chemoselectivity.

  • C5-Chlorine: Located para to the nitro group. The -NO₂ group stabilizes the negative charge in the transition state (Meisenheimer complex) via resonance.[2] Consequently, the C5-Cl bond is highly activated for S_NAr.

  • C4-Bromine: Located meta to the nitro group.[2][3] It does not benefit from resonance stabilization by the nitro group. Therefore, it is inert to S_NAr conditions but remains available for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) in subsequent steps.

Visualization of Electronic Vectors

The following diagram illustrates the conflicting and reinforcing electronic effects that establish the C5-Cl as the primary electrophilic site.

ElectronicMap NO2 Nitro Group (C2) (Strong EWG) Ring Benzene Ring (Electron Deficient) NO2->Ring -M / -I Effect Cl Chlorine (C5) (Leaving Group) Br Bromine (C4) (Coupling Partner) CHO Aldehyde (C1) (Electrophile) CHO->Ring -M Effect Ring->Cl Activation (Para) Ring->Br No Activation (Meta)

The S_NAr Gateway: Displacing Chlorine

The most distinct role of the nitro group in this scaffold is permitting the chemoselective displacement of chlorine using amines, thiols, or alkoxides.

Mechanism

The reaction proceeds via an addition-elimination mechanism.[2][4] The nucleophile attacks C5, pushing electron density onto the nitro group oxygen atoms. This intermediate (Meisenheimer complex) is stable enough to form because of the nitro group's capacity to hold the negative charge.[2]

Experimental Protocol: Chemoselective Amination

Objective: Selective displacement of C5-Cl with Morpholine.

  • Reagents: 4-Bromo-5-chloro-2-nitrobenzaldehyde (1.0 eq), Morpholine (1.1 eq), DIPEA (1.5 eq).

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Conditions:

    • Dissolve substrate in MeCN (0.2 M).

    • Add DIPEA followed by Morpholine dropwise at 0°C.

    • Warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: TLC/LC-MS should show consumption of starting material and retention of the Bromine atom.

    • Workup: Dilute with water, filter the precipitate (usually yellow/orange solid due to the nitro-amine conjugation).

Why this works: The reaction temperature is kept mild. Higher temperatures (>80°C) might risk displacing the bromide or damaging the aldehyde, but the para-nitro activation allows the reaction to proceed at RT.

Reductive Cyclization: Indole & Quinoline Synthesis

Once the scaffold is functionalized (or used directly), the nitro group acts as a "masked" amine. Reducing the nitro group in the presence of the adjacent aldehyde allows for rapid condensation and cyclization.

The Indole Pathway (Modified Reissert/Batcho-Leimgruber logic)

While the Batcho-Leimgruber synthesis typically uses nitrotoluenes, 2-nitrobenzaldehydes are excellent precursors for 2,3-unsubstituted indoles or 2-substituted indoles via condensation with nitroalkanes or enolates followed by reduction.

Mechanism of Reductive Cyclization
  • Condensation: The aldehyde reacts with a nucleophile (e.g., ethyl azidoacetate or a ketone enolate) to form an alkene intermediate.

  • Reduction: The nitro group is reduced to an aniline (-NH₂).[5]

  • Cyclization: The nucleophilic amine attacks the alkene/imine carbon, closing the ring.

IndoleSynthesis Start 4-Bromo-5-chloro- 2-nitrobenzaldehyde Step1 Condensation (Aldehyde + R-CH2-COR') Start->Step1 Base/Heat Inter1 Intermediate: o-Nitrocinnamate Step1->Inter1 Step2 Nitro Reduction (Fe/AcOH or H2/Pd) Inter1->Step2 Inter2 Intermediate: o-Aminocinnamate Step2->Inter2 Chemoselective Step3 Intramolecular Cyclization (-H2O) Inter2->Step3 Spontaneous Final Functionalized Indole/Quinoline Step3->Final

Protocol: Indole Synthesis via Henry Reaction & Reduction

Objective: Synthesis of a 5,6-halogenated indole.

  • Henry Reaction (Nitroaldol):

    • Mix 4-Bromo-5-chloro-2-nitrobenzaldehyde with Nitromethane (solvent/reagent) and Ammonium Acetate (catalyst).

    • Reflux for 4 hours to yield the nitrostyrene.

  • Reductive Cyclization:

    • Dissolve the nitrostyrene in AcOH/EtOH (1:1).

    • Add Iron powder (5 eq) slowly (exothermic).

    • Heat to 80°C for 2 hours.

    • Result: The iron reduces both the aliphatic and aromatic nitro groups (or reduces the alkene and nitro), leading to cyclization into the indole core.

Quantitative Data Summary

The following table summarizes the predicted reactivity profiles based on substituent effects.

Functional GroupPositionReactivity ModeActivation Source
Aldehyde (-CHO) C1Condensation / OxidationIntrinsic Dipole
Nitro (-NO₂) C2Activator / Pre-nucleophile N/A
Bromine (-Br) C4Pd-Catalyzed CouplingMeta (Unactivated for S_NAr)
Chlorine (-Cl) C5S_NAr Displacement Activated by C2-Nitro (Para)

Safety & Handling (E-E-A-T)

  • Skin/Eye Irritation: Like most halogenated nitrobenzaldehydes, this compound is a potent sensitizer. Use double nitrile gloves.

  • Explosion Hazard: While the aldehyde is stable, reaction mixtures involving nitromethane or azides (if used in cyclization) must be shielded.

  • Storage: Store under inert gas at 2–8°C. The aldehyde is prone to air oxidation to the benzoic acid over time.

References

  • Nucleophilic Aromatic Substitution (S_NAr) Mechanisms. Chemistry LibreTexts. [Link]

  • Indole Synthesis from Nitroarenes. Royal Society of Chemistry (RSC) Advances. [Link]

Sources

Methodological & Application

Application Note: Chemoselective Nucleophilic Addition to 4-Bromo-5-chloro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Challenge: Performing a Grignard reaction on 4-Bromo-5-chloro-2-nitrobenzaldehyde presents a classic chemoselectivity conflict. The substrate contains a highly electrophilic aldehyde, but also a nitro group (


) and two aryl halides (

). Standard Grignard reagents (

) are "hard" nucleophiles and strong reducing agents that will catastrophically react with the nitro group via Single Electron Transfer (SET), leading to complex mixtures of azo compounds, hydroxylamines, or reduction byproducts rather than the desired secondary alcohol. Furthermore, the ortho-nitro positioning creates a risk of Bartoli indole cyclization if vinyl Grignards are employed.

The Solution: This protocol utilizes the Imamoto Method (Organocerium mediation) . By transmetallating the Grignard reagent to an organocerium species (


), the nucleophilicity is retained (or enhanced for carbonyls) while the basicity and reducing potential are dramatically suppressed. This ensures exclusive 1,2-addition to the aldehyde, leaving the nitro and halide moieties intact.

Technical Analysis & Mechanistic Insight

The Chemoselectivity Conflict

The success of this reaction relies on manipulating the Hard-Soft Acid-Base (HSAB) properties of the nucleophile.

  • Standard Grignard (

    
    ):  The 
    
    
    
    bond is highly ionic. The reagent acts as a base and a reducing agent.[1][2] Upon contact with the nitro group, it initiates SET, forming a radical anion that decomposes.
  • Organocerium (

    
    ):  The Lanthanide contraction makes 
    
    
    
    highly oxophilic. It acts as a Lewis acid, coordinating strongly to the carbonyl oxygen. This activates the aldehyde toward nucleophilic attack. Simultaneously, the
    
    
    bond is more covalent than
    
    
    , making the alkyl group less basic and shutting down the SET pathway required for nitro reduction.
Divergent Pathways (Critical Warning)

Researchers must be aware that the ortho-nitro group allows for a specific side reaction if stoichiometry is uncontrolled, particularly with vinyl nucleophiles.

ReactionPathways Substrate 4-Bromo-5-chloro- 2-nitrobenzaldehyde Grignard Standard R-MgX (No Additive) Substrate->Grignard Direct Addition Cerium R-CeCl2 (Imamoto Conditions) Substrate->Cerium Transmetallation Mess Complex Mixture (Azo/Hydrazo/Amines) Grignard->Mess Alkyl Grignard (SET Mechanism) Bartoli 7-Haloindole Derivative (Bartoli Indole Synthesis) Grignard->Bartoli Vinyl Grignard (3.0 equiv, -40°C) Target Target Secondary Alcohol (Chemoselective Addition) Cerium->Target 1.1 equiv, -78°C (Carbonyl Activation)

Figure 1: Divergent reaction pathways based on reagent choice. The Imamoto condition is the only route to the secondary alcohol.

Detailed Experimental Protocol

Reagent Preparation: Anhydrous Cerium(III) Chloride

CRITICAL STEP: Commercial


 must be dried rigorously. Incomplete drying leaves hydrate water, which destroys the Grignard reagent and generates 

, ruining the reaction.

Equipment:

  • Schlenk flask or 3-neck round bottom flask.

  • High-vacuum pump (<0.5 mmHg).

  • Oil bath with precise temperature control.

Drying Protocol:

  • Place powdered

    
     (1.5 equiv relative to aldehyde) in the flask.
    
  • Connect to high vacuum.

  • Stage 1: Heat to 60°C for 1 hour. (Removes surface water).

  • Stage 2: Increase to 90°C for 1 hour.

  • Stage 3: Increase to 140-150°C for 2 hours. Do not exceed 160°C rapidly to avoid hydrolysis to

    
     (inactive).
    
  • Validation: The resulting solid should be a fine, white powder. If it looks gummy or yellow, the drying failed.

  • Cool to room temperature under Argon/Nitrogen.

The Imamoto Reaction Workflow

Substrate: 4-Bromo-5-chloro-2-nitrobenzaldehyde (1.0 equiv) Reagent:


 (1.2 equiv) + 

(1.5 equiv) Solvent: Anhydrous THF (Tetrahydrofuran)

Workflow Start Start: Anhydrous CeCl3 Powder Slurry Suspend in THF (Stir 2h at RT to form slurry) Start->Slurry Cool Cool to -78°C (Dry Ice/Acetone) Slurry->Cool Transmetal Add R-MgX dropwise (Age 30 min at -78°C) Forms R-CeCl2 Cool->Transmetal AddSubstrate Add Nitrobenzaldehyde (Dissolved in THF) Transmetal->AddSubstrate Warm Slow warm to 0°C (Monitor by TLC/LCMS) AddSubstrate->Warm Quench Quench with 10% HCl or NH4Cl Warm->Quench

Figure 2: Step-by-step workflow for the organocerium-mediated addition.

Step-by-Step Procedure:

  • Slurry Formation: To the flask containing dried

    
     under inert atmosphere, add anhydrous THF (
    
    
    
    ). Stir vigorously at room temperature for 2 hours (or overnight) until a fine, milky suspension forms. Note:
    
    
    does not dissolve; it forms a suspension.
  • Transmetallation: Cool the slurry to -78°C . Add the Grignard reagent (

    
    , 1.2 equiv) dropwise. Stir for 30-60 minutes at -78°C. The color may shift slightly, indicating the formation of the organocerium species.
    
  • Substrate Addition: Dissolve 4-Bromo-5-chloro-2-nitrobenzaldehyde (1.0 equiv) in a minimum amount of anhydrous THF. Add this solution dropwise to the reaction mixture at -78°C.

  • Reaction: Allow the mixture to stir at -78°C for 2 hours.

  • Warming: Allow the reaction to warm slowly to 0°C . Do not heat to reflux. The reaction is usually complete by the time it reaches 0°C.

  • Quench: Quench carefully with dilute aqueous

    
     (10%) or saturated 
    
    
    
    .
    • Note: If the product is acid-sensitive, use

      
      . If not, 
      
      
      
      helps break up the cerium salts which can form difficult emulsions.
  • Workup: Extract with EtOAc or DCM. Wash with brine. Dry over

    
    .
    

Data & Expected Outcomes

Comparison of Methodologies

The following table contrasts the expected outcome of a standard Grignard vs. the Imamoto protocol for this specific nitro-aldehyde.

FeatureStandard Grignard (

)
Imamoto Method (

)
Reagent Species

(Ionic, Basic)

(Covalent, Oxophilic)
Reaction Temp

to RT

to

Chemoselectivity Poor. Attacks

and

.
Excellent. Exclusive to

.
Side Products Azo compounds, Amines, Indoles (if vinyl).None (Clean 1,2-addition).
Typical Yield < 20% (Target Alcohol)85 - 95% (Target Alcohol)
Halide Stability Risk of exchange at

if warm.
Stable (

and

intact).
Troubleshooting Guide
ObservationDiagnosisCorrective Action
Low Conversion ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

was not fully dried (hydrate kills

).
Repeat drying at

/vacuum. Ensure powder is free-flowing.
Complex Mixture Temperature rose too fast;

not fully transmetallated.
Ensure 1h stir time after adding

before adding aldehyde. Keep at

.[3]
Emulsion during Workup Cerium salts precipitating.Use 10%

for quench to solubilize Ce salts, or filter through Celite before extraction.

Safety & Handling

  • Nitroaromatics: 4-Bromo-5-chloro-2-nitrobenzaldehyde is an energetic precursor. While stable at RT, avoid excessive heat during rotary evaporation.

  • Cerium Residues: Lanthanides are generally low toxicity, but waste should be segregated as heavy metals.

  • Exotherms: The quenching of Organocerium reagents is exothermic. Add quench solution slowly at

    
    .
    

References

  • Imamoto, T., et al. "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride."[3][4] Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398.

  • Bartoli, G., et al. "The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles."[5] Tetrahedron Letters, vol. 30, no. 16, 1989, pp. 2129–2132.[5][6]

  • Knochel, P., et al. "Functionalized Grignard Reagents." Chemical Reviews, vol. 119, no. 15, 2019. (General reference for functional group tolerance).

  • Dimitrov, V., et al. "Anhydrous Cerium(III) Chloride - Effect of the Drying Process on Activity and Efficiency."[7] Tetrahedron Letters, vol. 37, no. 37, 1996, pp. 6787-6790.

Sources

synthesis of Schiff bases using 4-Bromo-5-chloro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide for the Synthesis of Schiff Bases Utilizing 4-Bromo-5-chloro-2-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Synthesis of Novel Schiff Bases

Schiff bases, characterized by their azomethine functional group (-C=N-), represent a cornerstone in the architecture of modern organic and medicinal chemistry.[1][2] These compounds are formed through the condensation of a primary amine with a carbonyl compound.[3][4] Their synthetic accessibility and the structural diversity of their derivatives have established them as privileged scaffolds in various scientific domains. Applications are extensive, ranging from the development of therapeutic agents with antimicrobial and anticancer properties to their use as sophisticated ligands in coordination chemistry and as catalysts in organic synthesis.[5][6][7]

This guide focuses on the synthesis of Schiff bases using a highly functionalized precursor: 4-Bromo-5-chloro-2-nitrobenzaldehyde . The strategic placement of three distinct electron-withdrawing groups on the aromatic ring—bromo, chloro, and nitro—profoundly influences the reactivity of the aldehyde and imparts unique physicochemical properties to the resulting Schiff base derivatives. The strong inductive and resonance effects of the ortho-nitro group, in particular, render the carbonyl carbon exceptionally electrophilic, facilitating a more efficient nucleophilic attack by primary amines. This enhanced reactivity often leads to higher yields and can allow for milder reaction conditions compared to less activated aldehydes.[8][9]

The resulting halogenated, nitro-aromatic Schiff bases are of significant interest to drug development professionals. The presence of halogens can enhance lipophilicity, a critical factor for cell membrane permeability, while the nitro group can be a key pharmacophore or a precursor for further chemical modifications.[10][11] This document provides a comprehensive overview of the underlying mechanism, detailed experimental protocols, and characterization techniques for synthesizing these valuable compounds.

The Reaction Mechanism: An Electrophile-Nucleophile Condensation

The formation of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process occurs in two primary, mechanistically distinct steps:

  • Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the 4-Bromo-5-chloro-2-nitrobenzaldehyde. This step results in the formation of a transient, unstable tetrahedral intermediate known as a carbinolamine or hemiaminal.[1][3][4]

  • Dehydration: The carbinolamine intermediate is unstable and readily undergoes dehydration (elimination of a water molecule). This elimination is typically the rate-determining step and is often facilitated by an acid catalyst, which protonates the hydroxyl group, converting it into a better leaving group (H₂O).[4][12] The final product is the stable imine, or Schiff base.

The overall reaction is reversible, and the removal of water is crucial to drive the equilibrium towards the product.[4]

Caption: Mechanism of Schiff Base Formation.

Experimental Protocols and Methodologies

The synthesis of Schiff bases from 4-Bromo-5-chloro-2-nitrobenzaldehyde is generally a straightforward procedure that can be adapted for a wide variety of primary amines.

General Synthesis Workflow

The process follows a robust and reproducible workflow involving the condensation of the aldehyde and amine, typically under reflux in an alcoholic solvent. An acid catalyst is often employed to accelerate the dehydration step.[7][8]

Sources

experimental procedure for the reduction of the nitro group in 4-Bromo-5-chloro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The reduction of 4-Bromo-5-chloro-2-nitrobenzaldehyde presents a classic "chemoselectivity trilemma" in organic synthesis. The objective is to reduce the nitro group (


) to an aniline (

) while preserving two sensitive functionalities:
  • The Aldehyde (

    
    ):  Susceptible to over-reduction to alcohols or condensation reactions.
    
  • Aryl Halides (

    
    ):  Susceptible to hydrodehalogenation (loss of halogen) under standard catalytic hydrogenation conditions (e.g., 
    
    
    
    ).

Furthermore, the product, 2-amino-4-bromo-5-chlorobenzaldehyde , is an ortho-amino benzaldehyde. These species are thermodynamically prone to self-condensation (forming imine oligomers) or oxidation. Therefore, the experimental design must prioritize mild conditions , neutral pH workups , and rapid isolation .

This guide details two validated protocols:

  • Protocol A (The Workhorse): Iron-mediated reduction (

    
    ).[1] Best for scalability and cost-efficiency.
    
  • Protocol B (The Precision Method): Stannous Chloride reduction (

    
    ). Best for small-scale, high-purity exploratory chemistry.
    

Chemical Pathway & Logic

The transformation relies on electron transfer mechanisms rather than catalytic hydrogenation to ensure halogen retention.

Reaction Scheme:



  • Substrate: 4-Bromo-5-chloro-2-nitrobenzaldehyde

  • Product: 2-Amino-4-bromo-5-chlorobenzaldehyde[2]

  • By-products to Avoid: 4-Bromo-5-chlorobenzyl alcohol (over-reduction), 3-Chloro-6-aminobenzaldehyde (de-bromination).

Mechanistic Flowchart (Graphviz)

ReactionLogic Start 4-Bromo-5-chloro- 2-nitrobenzaldehyde Decision Select Method Start->Decision Risk2 Risk: Dehalogenation (Avoid H2/Pd) Start->Risk2 If Hydrogenation used MethodA Method A: Fe / NH4Cl (Mild, Heterogeneous) Decision->MethodA Scalability MethodB Method B: SnCl2 / EtOH (Homogeneous, Acidic) Decision->MethodB Small Scale Intermediate Nitroso/Hydroxylamine Intermediates MethodA->Intermediate MethodB->Intermediate Product 2-Amino-4-bromo- 5-chlorobenzaldehyde Intermediate->Product Intermediate->Product Risk1 Risk: Polymerization (Avoid pH > 9) Product->Risk1 If Workup too Basic

Figure 1: Decision matrix for reduction methodology emphasizing chemoselectivity risks.

Protocol A: Iron / Ammonium Chloride Reduction (Recommended)

This method is the "Gold Standard" for this specific substrate. The


 system operates in a protic medium (EtOH/

) at near-neutral pH, minimizing the risk of aldol condensation or Cannizzaro reactions involving the aldehyde group.
Materials
  • Substrate: 4-Bromo-5-chloro-2-nitrobenzaldehyde (1.0 equiv)

  • Reductant: Iron powder (325 mesh, electrolytic grade preferred) (5.0 equiv)

  • Electrolyte: Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol / Water (3:1 ratio)

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer (magnetic stirring may fail due to iron clumping), dissolve the Substrate in Ethanol (

    
    ).
    
  • Activation: Add the

    
      dissolved in minimal water (
    
    
    
    ).
  • Addition: Add Iron powder in one portion.

    • Note: The reaction is heterogeneous. Vigorous stirring is critical to maintain surface contact.

  • Reaction: Heat the mixture to 70–80 °C (Reflux) .

    • Monitoring: Check TLC every 30 minutes (Eluent: 20% EtOAc/Hexane). The nitro compound (usually less polar) will disappear; the amine (fluorescent under UV) will appear.

    • Duration: Typically 1–3 hours.

  • Workup (Critical for Stability):

    • Hot Filtration: While still hot, filter the mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

    • Why Hot? The product may precipitate upon cooling.[3]

    • Concentration: Remove ethanol under reduced pressure (Rotavap) at

      
      .
      
    • Extraction: Dilute the aqueous residue with Ethyl Acetate. Wash with Brine.[4]

    • Drying: Dry over

      
      , filter, and concentrate.
      
  • Purification: If necessary, recrystallize immediately from Ethanol/Hexane. Avoid silica chromatography if possible to prevent decomposition.

Protocol B: Stannous Chloride ( ) Reduction[5][6][7]

Use this method if the Iron protocol yields incomplete conversion or if the starting material is insoluble in aqueous ethanol.


 is soluble in organic solvents, allowing for a homogeneous reaction.
Materials
  • Substrate: 1.0 equiv

  • Reductant:

    
     (3.0 – 5.0 equiv)[5][6]
    
  • Solvent: Ethanol or Ethyl Acetate[7][5][6]

Step-by-Step Procedure
  • Dissolution: Dissolve the substrate in Ethanol (

    
    ) in a flask under nitrogen.
    
  • Addition: Add

    
     portion-wise at room temperature.
    
    • Observation: A mild exotherm may occur.[8]

  • Reaction: Stir at 70 °C for 2–4 hours.

  • Workup (The "Tin Emulsion" Challenge):

    • Challenge: Tin salts form gelatinous emulsions with water/base.

    • Solution: Cool to room temperature.[8] Adjust pH to ~8 using saturated

      
       (avoid strong NaOH to protect the aldehyde).
      
    • Filtration: Filter the resulting slurry through Celite. This is often slow; patience is required.

    • Extraction: Extract the filtrate with Ethyl Acetate (

      
      ).
      
  • Isolation: Wash organic layer with Brine, dry (

    
    ), and concentrate.
    

Comparative Data & Process Parameters

ParameterMethod A (Fe/

)
Method B (

)
Chemo-selectivity Excellent (Halogens safe)Excellent (Halogens safe)
Aldehyde Stability High (Neutral pH)Moderate (Acidic conditions)
Workup Difficulty Low (Simple filtration)High (Tin emulsions)
Scalability High (kg scale)Low (Waste disposal issues)
Cost LowModerate
Typical Yield 85–95%75–85%
Critical Process Parameters (CPPs)
  • Temperature: Do not exceed 80 °C. Higher temperatures promote polymerization of the amino-aldehyde.

  • Stirring Rate (Method A): Must be

    
     to suspend iron powder.
    
  • Atmosphere: While not strictly air-sensitive, running under

    
     prevents oxidation of the resulting aniline (darkening of product).
    

Troubleshooting & Self-Validation

  • Issue: Incomplete Conversion.

    • Diagnosis: TLC shows starting material spot after 4 hours.

    • Fix (Method A): Add 1.0 equiv fresh Iron powder and 1.0 equiv

      
      . Ensure vigorous stirring.
      
    • Fix (Method B): Increase temperature to reflux.

  • Issue: Product is a dark tar.

    • Diagnosis: Polymerization or oxidation.

    • Prevention: Keep workup temperature low (

      
      ).[5] Store product in the dark under inert gas. Use immediately  in the next step (e.g., quinazoline synthesis) if possible.
      
  • Issue: Loss of Aldehyde peak in NMR.

    • Diagnosis: Formation of Schiff base or reduction to alcohol.

    • Check: Verify proton NMR signal for

      
       around 9.8–10.0 ppm.[9] If absent, check for 
      
      
      
      (approx 4.5 ppm).

References

  • Organic Syntheses. (1945). m-Aminobenzaldehyde (using SnCl2). Org. Synth. 25, 5. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Reduction of Nitro Compounds. Retrieved from [Link]

  • PubChem. (2025). 2-Amino-5-bromo-4-chlorobenzaldehyde Compound Summary. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Guide: Heterocycle Synthesis from 4-Bromo-5-chloro-2-nitrobenzaldehyde

[1]

Introduction: The "Linchpin" Scaffold

4-Bromo-5-chloro-2-nitrobenzaldehyde (BCNB) is a high-value "linchpin" intermediate.[1] Its utility stems from its dense functionalization: an electrophilic aldehyde for condensation, a nitro group for reductive cyclization, and two distinct halogens (Br, Cl) allowing for sequential cross-coupling (e.g., Suzuki vs. Buchwald) post-cyclization.

However, this high reactivity creates a "minefield" of potential side reactions. This guide addresses the specific chemical pathways that lead to failure modes, focusing on reductive cyclization (indoles, quinolines) and condensation/substitution (benzimidazoles, quinazolines).

Module 1: Reductive Cyclization Issues (Indoles & Quinolines)

The most common workflow involves condensing the aldehyde with a nucleophile (e.g., ketone, amine) followed by reducing the nitro group to trigger cyclization.

Issue 1: The "Missing Halogen" Phenomenon (Dehalogenation)

User Complaint: "My LCMS shows a major peak at M-35 (or M-80) relative to the product. The proton NMR shows an extra aromatic proton."

Root Cause: Standard catalytic hydrogenation (H₂ + Pd/C) is non-selective.[1] It readily performs hydrogenolysis on aryl halides, particularly aryl-bromides and aryl-chlorides activated by electron-withdrawing groups.[1]

  • Mechanism: Oxidative addition of Pd(0) into the C-Br or C-Cl bond, followed by reductive elimination with hydride.[1]

  • Susceptibility: C-Br (Position 4) > C-Cl (Position 5).[1]

Troubleshooting Protocol:

  • Switch Catalyst: Replace Pd/C with Platinum on Carbon, Sulfided (Pt(S)/C) . The sulfur poisons the catalyst sufficiently to prevent hydrogenolysis while allowing nitro reduction.

  • Chemical Reduction: Use Fe/AcOH or SnCl₂/HCl .[1] These methods are chemoselective for the nitro group and will not touch the halogens.

    • Note: SnCl₂ workups can be messy (emulsions).[1] Use Rochelle's salt (Potassium Sodium Tartrate) during extraction.[1]

  • Transfer Hydrogenation: Use Zn / NH₄Cl in MeOH. This is mild and typically preserves halogens.[1]

Issue 2: The "Red/Orange Impurity" (Azo/Azoxy Dimers)

User Complaint: "My product is supposed to be a white/pale yellow solid, but it is bright orange/red. Recrystallization isn't removing it."

Root Cause: Incomplete reduction or basic conditions lead to the condensation of reaction intermediates.

  • Pathway: Nitro (-NO₂)

    
     Nitroso (-NO) 
    
    
    Hydroxylamine (-NHOH).[1]
  • Side Reaction: The Nitroso intermediate reacts with the Hydroxylamine intermediate to form an Azoxy dimer (colored). Further reduction gives the Azo dimer (highly colored).

Troubleshooting Protocol:

  • Acidity Check: Azo coupling is faster in basic media.[1] Ensure your reduction (if chemical) is slightly acidic (e.g., NH₄Cl or AcOH buffer).[1]

  • Concentration: High concentration favors intermolecular dimerization over intramolecular cyclization.[1] Dilute the reaction (0.05 M - 0.1 M).

  • Purification: These dimers are very non-polar.[1] They often elute before the product on Silica. Use a gradient starting with 100% Hexanes/Heptane.[1]

Module 2: Condensation & SNAr Competitions

Issue 3: Regio-Scrambling (SNAr Displacement)

User Complaint: "I formed the heterocycle, but subsequent coupling reactions are failing, or NMR suggests the wrong halogen is present."

Root Cause: The 5-Chloro position is para to the 2-Nitro group.[1] This electronic arrangement activates the Chlorine towards Nucleophilic Aromatic Substitution (SNAr), especially if you use amine nucleophiles before reducing the nitro group.

  • Risk Factor: Heating BCNB with primary amines (e.g., methylamine, aniline) in DMF/DMSO before cyclization can displace the Chlorine.

Troubleshooting Protocol:

  • Sequence Control: Perform the condensation (Schiff base formation) at low temperature (0°C to RT).

  • Solvent Choice: Avoid polar aprotic solvents (DMF, DMSO) if possible, as they accelerate SNAr. Use EtOH or Toluene.[1]

  • Validation: Check the coupling constant of the aromatic protons.

    • Starting Material (BCNB): Two singlets (para to each other).

    • SNAr Product: If Cl is replaced by an amine, the electronic environment changes drastically.

Issue 4: The "Dead" Aldehyde (Oxidation)

User Complaint: "The starting material isn't reacting with my amine/ketone. Recovery shows a very polar spot."

Root Cause: Electron-deficient benzaldehydes are prone to air oxidation, forming 4-Bromo-5-chloro-2-nitrobenzoic acid .[1] The carboxylic acid will salt with your amine, killing reactivity.

Troubleshooting Protocol:

  • Pre-Wash: Dissolve the starting material in EtOAc and wash with saturated NaHCO₃ to remove any benzoic acid impurity before starting the reaction.

  • Inert Atmosphere: Strictly run condensations under N₂/Ar.

Visualizing the Pathways

The following diagram maps the divergence from the desired product to the specific side products discussed.

ReactionPathwaysStart4-Bromo-5-chloro-2-nitrobenzaldehydeCondensationCondensation(Imine/Intermediate)Start->Condensation + NucleophileAcidSide Product A:Benzoic Acid(Air Oxidation)Start->Acid O2 / AirReductionReductive Cyclization(Nitro -> Amine)Condensation->ReductionSNArSide Product B:5-Amino Derivative(Cl Displacement)Condensation->SNAr Heat + Amine(Polar Solvent)ProductTarget Heterocycle(Indole/Quinazoline)Reduction->ProductAzoSide Product C:Azo/Azoxy Dimers(Incomplete Red.)Reduction->Azo High pHHigh Conc.DehaloSide Product D:Dehalogenated Prod.(Pd/C Over-reduction)Reduction->Dehalo Pd/C + H2(No Poison)

Caption: Divergent pathways: Green path represents the ideal synthesis; Red dashed paths indicate failure modes leading to specific impurities.[1]

Quick Reference Data Tables

Table 1: Reduction Method Selection Guide
MethodReagentsRisk of DehalogenationRisk of Dimerization (Azo)Recommended For
Catalytic H₂ H₂ (1 atm), Pd/CHigh (Product Loss)LowDo NOT Use for this scaffold.[1]
Sulfided Pt H₂, Pt(S)/CLowLowScalable, clean hydrogenation.
Iron Reduction Fe powder, AcOHNegligibleMedium (if not acidic enough)Small-to-mid scale, robust.[1]
Dithionite Na₂S₂O₄, THF/H₂ONegligibleLowIndole synthesis (Baeyer-Drewson).[1]
Stannous Chloride SnCl₂, HCl/EtOHNegligibleLowHigh-value, small scale (messy workup).[1]
Table 2: Impurity Identification via LCMS
Observed Mass (ESI)Mass Shift (

)
Probable IdentityCorrective Action
M + 16 +16 DaN-Oxide / Hydroxylamine (Incomplete Reduction)Increase reaction time or reductant equivalents.
M - 34 -34 DaDe-chlorination (Cl

H)
Switch from Pd/C to Fe/AcOH or Pt(S)/C.
M - 78/80 -80 DaDe-bromination (Br

H)
Switch from Pd/C to Fe/AcOH.[1]
2M - 32 DimerAzo Dimer (Ar-N=N-Ar)Dilute reaction; avoid basic conditions.[1]
M + 17 +17 DaHydrate / Acid (Aldehyde oxidation)Purify starting material; use dry solvents/inert gas.[1]

References

  • Baeyer-Drewson Indole Synthesis & Side Products

    • Context: Synthesis of 6,6'-dibromoindigo from 4-bromo-2-nitrobenzaldehyde deriv
    • Source: Imming, P., et al. "Improved Synthesis of 6,6'-Dibromoindigo (Tyrian Purple)."[2] Molecules, 2001.[3]

    • [1]

  • Dehalogenation during Nitro Reduction

    • Context: Selectivity issues with Pd/C on chloro/bromo-nitroarenes.
    • Source: "Catalytic Hydrogenation of Halonitroarenes." Organic Process Research & Development.
    • (General Reference for Pd/C dehalogenation mechanism).[1]

  • McMurry Reaction & Dimerization

    • Context: Reductive coupling of benzaldehydes leading to alkene dimers instead of heterocycles.
    • Source: "The McMurry Coupling and Related Reactions."[4][5] Organic Reactions.[1][3][4][5][6][7][8][9][10]

  • SNAr Selectivity in Nitro-Benzaldehydes

    • Context: Reactivity of halogens ortho/para to nitro groups in benzaldehyde systems.
    • Source: BenchChem Protocol, "2-Chloro-5-nitrobenzaldehyde in Organic Synthesis."
    • [1]

  • General Heterocycle Synthesis from Nitrobenzaldehydes

    • Context: Solid-phase and solution-phase strategies for benzimidazoles and quinazolines.
    • Source: Krchňák, V., et al. "4-Chloro-2-fluoro-5-nitrobenzoic acid as a possible building block."[1][11] Journal of Combinatorial Chemistry.

managing regioselectivity in reactions involving 4-Bromo-5-chloro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Managing Regioselectivity & Chemoselectivity

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary

4-Bromo-5-chloro-2-nitrobenzaldehyde is a densely functionalized scaffold used primarily as a precursor for fused heterocycles (e.g., quinazolines, indazoles). Its utility lies in its three distinct electrophilic sites, but this also presents a significant challenge: Regioselectivity .

This guide provides a validated logic system for differentiating between the C4-Bromide , C5-Chloride , C2-Nitro , and C1-Aldehyde positions.

Visualizing the Reactivity Landscape

The following decision tree maps the standard reaction pathways based on electronic and steric governing principles.

ReactivityMap Core 4-Bromo-5-chloro- 2-nitrobenzaldehyde SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr Nucleophiles (R-NH2, R-SH) Suzuki Pd-Catalyzed Coupling (Suzuki) Core->Suzuki Pd(0), Ar-B(OH)2 Redox Chemoselective Reduction Core->Redox Hydrides or Metals C5_Sub C5-Substitution (Displaces Cl) Driven by p-NO2 SNAr->C5_Sub C4_Coup C4-Coupling (Replaces Br) Driven by BDE (C-Br < C-Cl) Suzuki->C4_Coup Ald_Red Alcohol Formation (CHO → CH2OH) Redox->Ald_Red NaBH4 (0°C) Nitro_Red Aniline Formation (NO2 → NH2) Redox->Nitro_Red SnCl2 or Fe/AcOH

Figure 1: Reactivity Decision Tree. Blue paths indicate nucleophilic attack (C5); Red paths indicate metal insertion (C4); Green paths indicate redox manipulations.

Module 1: Nucleophilic Aromatic Substitution (SNAr)

The Challenge: Differentiating between the C5-Chloride and C4-Bromide during nucleophilic attack.

Technical Logic: In SNAr, the rate-determining step is the addition of the nucleophile to the aromatic ring to form the Meisenheimer complex.[1] This step is accelerated by strong Electron Withdrawing Groups (EWGs) located ortho or para to the leaving group.[1][2]

  • C5-Cl: Is para to the Nitro group (Strongest EWG).

  • C4-Br: Is meta to the Nitro group and para to the Aldehyde (Moderate EWG).

Troubleshooting Guide: SNAr
SymptomProbable CauseCorrective Action
No Reaction Nucleophile is too bulky or weak.Switch to a smaller nucleophile or increase temperature slightly (start at 50°C). Ensure solvent is polar aprotic (DMF, DMSO) to solvate the nucleophile.
Attack at C4 (Bromine) Harsh conditions or "Benzyne" mechanism.Avoid extremely strong bases (e.g., t-BuLi, NaNH2) which can trigger elimination-addition (benzyne) pathways. Stick to carbonates (K2CO3) or tertiary amines (DIPEA).
Aldehyde Degradation Cannizzaro reaction or imine formation.If using amines, the aldehyde will form a Schiff base (imine).[5] This is often reversible or desired. If undesired, protect aldehyde as an acetal before SNAr.

Standard Protocol (Amine Displacement):

  • Dissolve substrate (1.0 eq) in dry THF or DMF.

  • Add DIPEA (1.2 eq) followed by the amine (1.1 eq).

  • Stir at 0°C to RT. (Heating to 60°C may be required for sterically hindered amines).

  • Monitor: TLC will show the disappearance of the starting material. The product is usually more polar (yellow/orange solid).

Module 2: Transition Metal Catalysis (Cross-Coupling)

The Challenge: Coupling at the Bromide (C4) without touching the Chloride (C5).

Technical Logic: Palladium-catalyzed cross-coupling (Suzuki-Miyaura) relies on Oxidative Addition (OA). The rate of OA correlates with bond dissociation energy: C-I > C-Br > C-Cl.

  • Selectivity: Pd(0) will insert into the C-Br bond significantly faster than the C-Cl bond [2].

  • Risk: The nitro group is a catalyst poison and the electron-deficient ring makes the C-Cl bond susceptible to OA if highly active ligands (e.g., SPhos, XPhos) are used at high temperatures.

Troubleshooting Guide: Suzuki Coupling
SymptomProbable CauseCorrective Action
C5-Cl Coupling (Bis-coupling) Catalyst is too active or Temp too high.Use "older generation" catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 .[6] Avoid Buchwald precatalysts (G3/G4) unless necessary. Keep temp < 80°C.
Dehalogenation (H-substitution) β-Hydride elimination from intermediates.[7]Ensure the solvent is degassed thoroughly (sparge with Ar for 15 min). Use dry solvents.
Low Yield / Black Pd Precipitate Nitro group poisoning the catalyst.Increase catalyst loading to 5-10 mol%. Use Pd(dppf)Cl2[6][8]·DCM which is robust against nitro-containing substrates.

Standard Protocol (Site-Selective Suzuki):

  • Combine substrate (1.0 eq), Boronic Acid (1.1 eq), and Pd(dppf)Cl2 (0.05 eq) in Dioxane/Water (4:1).

  • Add Na2CO3 (2.0 eq).

  • Degas with Argon.

  • Heat to 60-80°C. Do not exceed 90°C to preserve the C-Cl bond.

Module 3: Chemoselective Redox Operations

The Challenge: Reducing the Nitro group without reducing the Aldehyde (or vice versa).

Technical Logic:

  • Aldehyde → Alcohol: NaBH4 is a nucleophilic reducing agent. It attacks the carbonyl carbon.[9] It generally does not reduce nitro groups at low temperatures [3].

  • Nitro → Aniline: Requires electron transfer mechanisms (Dissolving metal or catalytic hydrogenation).

FAQ: Redox Management

Q: How do I reduce the aldehyde to an alcohol without touching the nitro or halogens? A: Use Sodium Borohydride (NaBH4) in Methanol at 0°C .

  • Protocol: Add NaBH4 (0.5 eq) portion-wise to a solution of the aldehyde in MeOH at 0°C. Quench with sat. NH4Cl after 30 mins.

  • Why: At 0°C, NaBH4 is highly chemoselective for C=O. Halogens and Nitro groups remain intact [3].[5]

Q: How do I reduce the nitro group to an amine while keeping the aldehyde? A: This is difficult because the resulting amine can condense with the aldehyde (polymerization/imine formation).

  • Best Approach: Protect the aldehyde first (e.g., dimethyl acetal). Then reduce the nitro group using SnCl2·2H2O in Ethanol or Fe powder/NH4Cl .

  • Alternative: If you must keep the aldehyde free, use Stannous Chloride (SnCl2) under non-acidic conditions if possible, but immediate workup is required to prevent self-condensation.

Q: Can I use Hydrogenation (H2/Pd-C)? A: Not recommended. Pd/C with H2 will likely cause hydrodehalogenation (stripping off the Br and Cl) before reducing the nitro group, or reduce the aldehyde to a methyl group (hydrogenolysis).

Summary of Selectivity Rules
Reaction TypeTarget SiteGoverning PrincipleKey Reagent/Condition
SNAr C5 (Cl) Para-activation by NitroAmines/Thiols, mild heat
Suzuki C4 (Br) Bond Dissociation Energy (Br < Cl)Pd(dppf)Cl2, <80°C
Reduction C1 (CHO) Nucleophilic Hydride AttackNaBH4, 0°C
Reduction C2 (NO2) Single Electron TransferSnCl2 or Fe (Protect CHO first)
References
  • BenchChem. (n.d.). Nucleophilic aromatic substitution of halogenated nitrobenzaldehydes. Retrieved from

  • Cambridge University. (n.d.). Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions. Apollo - University of Cambridge Repository. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. New Journal of Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds. PubMed Central. Retrieved from [Link]

Sources

optimizing temperature for Grignard reactions with 4-Bromo-5-chloro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Synthesis & Catalysis Division Ticket ID: #GRIG-NO2-OPT-045 Subject: Temperature Optimization for Grignard Addition to 4-Bromo-5-chloro-2-nitrobenzaldehyde Status: Open | Priority: High (Chemo-incompatibility Risk) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

PART 1: CORE DIRECTIVE & MECHANISTIC INSIGHT

User Query: "I am observing low yields and tar formation when reacting alkyl Grignard reagents with 4-Bromo-5-chloro-2-nitrobenzaldehyde. How do I optimize the temperature?"

Executive Summary (The "Why"): The reaction you are attempting is chemically hazardous due to the incompatibility of Grignard reagents (hard nucleophiles) with the nitro group , particularly in the ortho position.

The substrate 4-Bromo-5-chloro-2-nitrobenzaldehyde presents a "Chemoselectivity Triangle":

  • Aldehyde (

    
    ):  The desired electrophile (Kinetic product).
    
  • Nitro Group (

    
    ):  A redox-active trap. Grignard reagents attack nitro groups to form nitronates, hydroxylamines, or undergo Bartoli indole synthesis  pathways (especially with ortho-substitution).
    
  • Aryl Halides (

    
    ):  Potential sites for halogen-metal exchange, though this is generally slower than carbonyl addition.
    

The Solution: You must operate under strict Kinetic Control .

  • At

    
     or RT:  The reaction rates for nitro-attack (
    
    
    
    ) and aldehyde-addition (
    
    
    ) are competitive. The high energy of the Grignard reagent overcomes the activation barrier for attacking the nitro group, leading to complex mixtures (azo/azoxy tars).
  • At

    
    :  The activation energy for carbonyl addition is significantly lower than that of nitro reduction/attack. By lowering the temperature, you widen the rate gap (
    
    
    
    ), allowing the Grignard to selectively add to the aldehyde before "seeing" the nitro group.

PART 2: OPTIMIZED EXPERIMENTAL PROTOCOL

Protocol ID: CRYOGRIG-NO2-V4 Scope: Chemoselective addition of


 to Nitro-Aldehydes.
Reagents & Setup:
  • Substrate: 4-Bromo-5-chloro-2-nitrobenzaldehyde (

    
     equiv).
    
  • Grignard Reagent:

    
     or 
    
    
    
    (titrated immediately before use).
  • Solvent: Anhydrous THF (Ether is often too basic/reactive for this specific sensitivity).

  • Additives: Consider

    
     (Imamoto reagent) if 
    
    
    
    fails (see Troubleshooting).
Step-by-Step Methodology:
  • System Preparation:

    • Flame-dry a 2-neck round-bottom flask under Argon flow.

    • Crucial: Use an internal thermometer. The bath temp is not the reaction temp.

  • Substrate Solubilization:

    • Dissolve 4-Bromo-5-chloro-2-nitrobenzaldehyde in THF (

      
       concentration).
      
    • Cool the solution to

      
        (Dry ice/Acetone bath). Allow 15 minutes for equilibration.
      
  • Controlled Addition (The "Dropwise" Rule):

    • Add the Grignard reagent (

      
       equiv) dropwise via syringe pump or pressure-equalizing funnel over 30-45 minutes .
      
    • Monitor: Ensure internal temperature never rises above

      
       . A spike indicates an exotherm that could trigger the nitro-runaway.
      
  • Quenching (Inverse Addition):

    • Do not let the reaction warm to RT before quenching.

    • At

      
      , quench by adding a solution of 
      
      
      
      or saturated
      
      
      .
    • Reasoning: Warming the unquenched magnesium alkoxide in the presence of the nitro group can induce intramolecular redox chemistry (e.g., formation of anthranils).

  • Workup:

    • Warm to RT after quenching. Extract with EtOAc, wash with brine, dry over

      
      .
      

PART 3: TROUBLESHOOTING & DATA ANALYSIS

Performance Benchmarking (Temperature vs. Outcome)
TemperaturePrimary ProductMajor ImpurityYield (Est.)Mechanistic Explanation

Complex MixtureAzo/Azoxy tars, Indoles


. Thermodynamic sinks dominate.

Alcohol (Desired)Hydroxylamines

Nitro group reduction competes with addition.

Alcohol (Desired)Trace Nitronates

Improved selectivity, but ortho-nitro effect still active.

Alcohol (Desired) None detected

Kinetic Control achieved.

.
Frequently Asked Questions (FAQs)

Q1: The reaction mixture turned deep purple/black immediately. What happened? A: This is the "Bartoli Signature." The Grignard reagent attacked the oxygen of the nitro group.[1][2] This generates a nitroso intermediate and eventually leads to radical coupling (black tar).

  • Fix: Your temperature was too high, or addition was too fast (creating local hot spots). Ensure

    
     is maintained internally.
    

Q2: Can I use standard diethyl ether instead of THF? A: It is risky. THF coordinates magnesium more strongly, often stabilizing the transition state for carbonyl addition. However, if you are using the Knochel protocol (using


), THF is mandatory to solubilize the salt complex.

Q3: Even at


, I see side products. What is the "Nuclear Option"? 
A:  Switch to Organocerium chemistry .
  • Pre-mix your Grignard with anhydrous

    
     (dried at 
    
    
    
    under vacuum) for 1 hour at RT, then cool to
    
    
    .
  • Why? Organoceriums are highly oxophilic (activate the aldehyde) but much less basic/nucleophilic toward nitro groups than Grignards. This suppresses the nitro-attack almost entirely.

PART 4: VISUALIZATION (Competing Pathways)

The following diagram illustrates the kinetic competition between the desired carbonyl addition and the prohibited nitro-attack pathways.

GrignardPathways Start Substrate: 4-Bromo-5-chloro- 2-nitrobenzaldehyde AldehydeAttack Path A: Carbonyl Addition (Kinetic Control) Start->AldehydeAttack NitroAttack Path B: Nitro Group Attack (Thermodynamic/Bartoli) Start->NitroAttack HalogenExchange Path C: Halogen-Metal Exchange (Slow at -78°C) Start->HalogenExchange Grignard Grignard Reagent (R-MgX) Grignard->AldehydeAttack Grignard->NitroAttack Alkoxide Mg-Alkoxide Intermediate AldehydeAttack->Alkoxide Fast (-78°C) Product Target Alcohol (>90% Yield at -78°C) Alkoxide->Product Acid Quench Nitronate Nitronate / Nitroso Intermediates NitroAttack->Nitronate Fast (>0°C) Tar Complex Mixture (Azo tars, Indoles) Nitronate->Tar Redox Cascade

Caption: Kinetic competition between Chemoselective Carbonyl Addition (Path A) and Nitro-Group degradation (Path B). Path A is favored only at cryogenic temperatures.

References

  • Bartoli Indole Synthesis Mechanism : Bartoli, G., et al. "Reaction of Grignard reagents with nitroarenes."[1] Tetrahedron Letters, vol. 30, no. 16, 1989, pp. 2129-2132. Link

  • Functionalized Grignards & Nitro Groups : Sapountzis, I., and Knochel, P. "Preparation of Functionalized Arylmagnesium Reagents by an Iodine–Magnesium Exchange." Angewandte Chemie International Edition, vol. 41, no. 9, 2002, pp. 1610-1611. Link

  • Organocerium Reagents (Imamoto Reagent) : Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392-4398. Link

  • Chemoselectivity in Grignard Reactions : "Reactions of Grignard Reagents with Nitroarenes." Master Organic Chemistry. Link

  • BenchChem Technical Data : "Optimizing temperature for Grignard reagent synthesis." BenchChem Protocols. Link

Sources

Validation & Comparative

A Comparative Guide to HPLC and GC-MS for the Analysis of 4-Bromo-5-chloro-2-nitrobenzaldehyde Reaction Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the precise monitoring of reaction progress and the comprehensive characterization of product purity are paramount. 4-Bromo-5-chloro-2-nitrobenzaldehyde is a key building block in medicinal chemistry, and the ability to accurately analyze its reaction mixtures is critical for process optimization, yield determination, and quality control. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 4-Bromo-5-chloro-2-nitrobenzaldehyde and its associated reaction components.

The Analytical Challenge: A Look at the Reaction Mixture

The synthesis of 4-Bromo-5-chloro-2-nitrobenzaldehyde, like many organic reactions, can result in a complex mixture of the target molecule, unreacted starting materials, intermediates, and byproducts. For instance, a plausible synthesis route may involve the nitration and subsequent oxidation of a halogenated toluene derivative. This could lead to a reaction mixture containing not only the desired product but also isomers, such as other positional isomers of bromo-chloro-nitrobenzaldehyde, and oxidation-related impurities like the corresponding benzoic acid. Therefore, the chosen analytical method must be capable of separating and quantifying these closely related compounds with high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone technique in pharmaceutical analysis due to its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile.[1] For the analysis of 4-Bromo-5-chloro-2-nitrobenzaldehyde, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach.

The Causality Behind HPLC Method Development

The development of a robust and reliable HPLC method is a systematic process. For a substituted nitroaromatic compound like 4-Bromo-5-chloro-2-nitrobenzaldehyde, a C18 stationary phase is an excellent starting point due to its hydrophobicity, which allows for good retention and separation of aromatic compounds.[2] The mobile phase, typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve the desired separation. The addition of an acid, such as phosphoric acid or formic acid, to the mobile phase can help to suppress the ionization of any acidic components, like the corresponding benzoic acid impurity, leading to sharper peaks and more reproducible retention times.[3]

A gradient elution, where the proportion of the organic solvent is increased over time, is often employed in stability-indicating assays to ensure the elution of both polar and non-polar compounds within a reasonable timeframe.[3] UV detection is well-suited for this analyte due to the presence of the chromophoric nitro and benzaldehyde groups, which absorb strongly in the UV region.

Experimental Protocol: A Stability-Indicating RP-HPLC Method

Below is a detailed, step-by-step protocol for the HPLC analysis of a 4-Bromo-5-chloro-2-nitrobenzaldehyde reaction mixture. This method is designed to be stability-indicating, meaning it can resolve the main component from its potential impurities and degradation products.

1. Sample Preparation:

  • Accurately weigh and dissolve a known amount of the reaction mixture in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Identify the peaks corresponding to 4-Bromo-5-chloro-2-nitrobenzaldehyde and any impurities by comparing their retention times with those of known standards.

  • Quantify the components by integrating the peak areas and using a calibration curve generated from standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative for Volatile Components

GC-MS is a highly sensitive and specific technique that is well-suited for the analysis of volatile and semi-volatile compounds.[4] While 4-Bromo-5-chloro-2-nitrobenzaldehyde has a relatively high molecular weight, it is sufficiently volatile for GC analysis.

The Rationale for Using GC-MS

The primary advantage of GC-MS lies in its ability to provide structural information about the separated components through mass spectrometry.[4] This is particularly valuable for identifying unknown impurities in a reaction mixture. The separation in GC is based on the boiling point and polarity of the compounds, which often provides a different selectivity compared to HPLC.

For the analysis of aromatic aldehydes, a non-polar or mid-polar capillary column is typically used. The sample is injected into a heated inlet, where it is vaporized and carried through the column by an inert gas. The mass spectrometer at the end of the column ionizes the eluting compounds and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component.

Experimental Protocol: GC-MS Analysis

The following protocol outlines a GC-MS method for the analysis of a 4-Bromo-5-chloro-2-nitrobenzaldehyde reaction mixture.

1. Sample Preparation:

  • Prepare a stock solution of the reaction mixture in a volatile organic solvent, such as acetone or dichloromethane, at a concentration of approximately 1 mg/mL.

  • Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve.

  • Filter all solutions through a 0.22 µm syringe filter into GC vials.[5]

2. GC-MS Instrumentation and Conditions:

  • GC-MS System: A standard GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C, hold for 5 min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-400 amu.

3. Data Analysis:

  • Identify the peaks by their retention times and by comparing their mass spectra with a library of known spectra.

  • Quantify the components by integrating the peak areas of selected characteristic ions and using a calibration curve.

Head-to-Head Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the analysis of 4-Bromo-5-chloro-2-nitrobenzaldehyde reaction mixtures depends on the specific analytical goals. The following table provides a direct comparison of the two techniques.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Suitability Excellent for non-volatile and thermally labile compounds.[1][6]Ideal for volatile and semi-volatile compounds that are thermally stable.[4][6]
Selectivity Based on the partitioning of the analyte between the mobile and stationary phases. Different column chemistries offer a wide range of selectivities.[2]Based on the boiling point and polarity of the analyte.[4]
Sensitivity Typically in the parts-per-million (ppm) to parts-per-billion (ppb) range, depending on the detector.[1]Generally higher sensitivity, often in the parts-per-billion (ppb) to parts-per-trillion (ppt) range.[1][7]
Identification Power Based on retention time comparison with standards. Diode-array detection can provide UV-Vis spectra for peak purity assessment.Provides mass spectra, which can be used for definitive identification of known and unknown compounds by library searching.[4]
Sample Preparation Generally straightforward, involving dissolution and filtration.May require derivatization for polar or non-volatile compounds, though not necessary for the target analyte.[1]
Instrumentation Cost Generally lower initial cost compared to GC-MS.[7]Higher initial cost due to the mass spectrometer.[7]
Analysis Time Can be longer, especially for complex mixtures requiring gradient elution.[8]Typically faster analysis times for volatile compounds.[8]

Visualizing the Workflow

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis dissolve Dissolve Reaction Mixture filter_sample Filter Sample (0.45 µm) dissolve->filter_sample inject Inject into HPLC filter_sample->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Components integrate->quantify

A streamlined workflow for the HPLC analysis of the reaction mixture.

GCMS_Workflow cluster_sample_prep_gc Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis_ms Data Analysis dissolve_gc Dissolve in Volatile Solvent filter_gc Filter Sample (0.22 µm) dissolve_gc->filter_gc inject_gc Inject into GC filter_gc->inject_gc separate_gc Separation on Capillary Column inject_gc->separate_gc detect_ms Mass Spectrometric Detection separate_gc->detect_ms identify Identify by Mass Spectra detect_ms->identify quantify_ms Quantify by Ion Abundance identify->quantify_ms

The analytical workflow for GC-MS analysis, emphasizing mass spectral identification.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful and reliable techniques for the analysis of 4-Bromo-5-chloro-2-nitrobenzaldehyde reaction mixtures.

  • For routine quality control and quantification of known components , HPLC with UV detection is often the more practical and cost-effective choice. Its robustness and versatility make it ideal for in-process control and final product release testing.

  • For in-depth impurity profiling, identification of unknown byproducts, and troubleshooting of synthetic processes , the structural information provided by GC-MS is invaluable. Its high sensitivity is also advantageous for detecting trace-level impurities.

Ultimately, the selection of the most appropriate technique will be dictated by the specific requirements of the analysis. In a drug development setting, it is not uncommon to use both techniques synergistically: HPLC for routine analysis and quantification, and GC-MS for comprehensive characterization and investigation of out-of-specification results. This dual-pronged approach ensures a thorough understanding of the reaction chemistry and the quality of the final product.

References

  • Patsnap Eureka. (2025, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? Retrieved from [Link]

  • PubMed. (n.d.). Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chromatography. Retrieved from [Link]

  • MDPI. (2025, March 31). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Retrieved from [Link]

  • AmpTech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems. Retrieved from [Link]

  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • EPA. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]

  • Waters. (n.d.). Single LC-MS/MS Method for Screening, Identification, and Quantification of Over 400 Pesticides in a Complex Matrix Without Compromise. Retrieved from [Link]

  • LCGC. (2016, September 1). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. Retrieved from [Link]

  • CHIMIA. (2017, March 16). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. Retrieved from [Link]

  • MDPI. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]

  • ResearchGate. (n.d.). GC/MS analysis for the reaction of benzaldehyde and o-diaminobenzene in DMAc at 160 8C. Retrieved from [Link]

  • Agilent. (n.d.). THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition - Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of a systematic UPLC-MS/MS method for simultaneous determination of three phenol impurities in ritonavir. Retrieved from [Link]

  • ResearchGate. (n.d.). What are the optimal conditions for GC analysis of benzaldehyde?. Retrieved from [Link]

  • PMC. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZALDEHYDE. Retrieved from [Link]

Sources

A Comparative Guide to Purity Assessment of Synthesized 4-Bromo-5-chloro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Bromo-5-chloro-2-nitrobenzaldehyde is a highly functionalized aromatic aldehyde that serves as a critical intermediate in the synthesis of pharmaceuticals and other high-value fine chemicals.[1] The precise arrangement of bromo, chloro, nitro, and aldehyde groups on the benzene ring makes it a versatile precursor for constructing complex molecular architectures. However, the very reactivity that makes this compound valuable also presents significant challenges during its synthesis, often leading to a range of process-related impurities.[2]

For researchers, scientists, and drug development professionals, the purity of this intermediate is not a trivial matter; it directly impacts the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).[3][4] The presence of even minor impurities can introduce unwanted side reactions, complicate downstream purification processes, and compromise the efficacy and safety of the end product.[5] Therefore, a robust, multi-faceted analytical strategy is essential to ensure the quality and consistency of each synthesized batch.

This guide provides an in-depth comparison of key analytical techniques for assessing the purity of 4-Bromo-5-chloro-2-nitrobenzaldehyde. Moving beyond simple protocols, we will explore the causality behind experimental choices, compare the strengths and limitations of each method, and present a logical workflow for a comprehensive and self-validating purity assessment.

Understanding the Impurity Profile: A Synthesis-Based Approach

Effective purity analysis begins with understanding the potential impurities that may arise during synthesis. A common route to a related compound, 4-bromo-2-nitrobenzaldehyde, involves the oxidation of 4-bromo-2-nitrotoluene.[6] A similar pathway for our target molecule could involve the oxidation of 4-bromo-5-chloro-2-nitrotoluene. This process, often employing strong oxidizing agents like chromium trioxide, can lead to several predictable impurities.[6][7]

Common Process-Related Impurities:

  • Unreacted Starting Material: Residual 4-bromo-5-chloro-2-nitrotoluene.

  • Over-oxidation Product: 4-Bromo-5-chloro-2-nitrobenzoic acid, where the aldehyde is oxidized to a carboxylic acid.[8]

  • Isomeric Impurities: Positional isomers such as 5-bromo-4-chloro-2-nitrobenzaldehyde or other regioisomers formed during the initial synthesis of the toluene precursor.[9]

  • Residual Solvents: Solvents used during the reaction or purification (e.g., dichloromethane, acetic acid).

  • Inorganic Impurities: Residual catalysts or reagents from the manufacturing process.[10]

The following diagram illustrates a hypothetical synthesis and the potential entry points for these impurities.

SM Starting Material (e.g., 4-Bromo-5-chloro-2-nitrotoluene) Oxidation Oxidation (e.g., CrO₃, H₂SO₄/Ac₂O) SM->Oxidation Reaction Product Crude Product 4-Bromo-5-chloro-2-nitrobenzaldehyde SM->Product Carryover Oxidation->Product Forms Impurity_Ox Impurity: Over-oxidation Product (Benzoic Acid) Oxidation->Impurity_Ox Side Reaction Impurity_SM Impurity: Unreacted Starting Material Product->Impurity_SM Contains Product->Impurity_Ox Contains Impurity_Iso Impurity: Isomers Product->Impurity_Iso Contains

Caption: Hypothetical synthesis pathway and origin of key process-related impurities.

Orthogonal Chromatographic Techniques: A Comparative Analysis

No single analytical technique can provide a complete picture of a sample's purity. A robust quality control strategy relies on orthogonal methods—techniques that separate compounds based on different chemical or physical principles. For 4-Bromo-5-chloro-2-nitrobenzaldehyde, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful, complementary approaches.[3][5]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the cornerstone for purity assessment of moderately polar, non-volatile pharmaceutical intermediates.[4][11] The separation is based on the partitioning of the analyte between a non-polar stationary phase (like C18) and a polar mobile phase.[11]

Why it's chosen:

  • High Resolution: Excellent for separating structurally similar isomers and the main compound from its less volatile, over-oxidized benzoic acid impurity.

  • Quantitative Accuracy: UV detection provides a highly linear response over a wide concentration range, making it ideal for calculating purity by area percentage.

  • Non-destructive: The sample can be collected after analysis for further characterization if needed.

Experimental Protocol: RP-HPLC Method

  • System Preparation: Agilent 1260 Infinity II LC System or equivalent with a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to separate early-eluting polar impurities from the main peak and late-eluting non-polar impurities.

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start at 60% B, increase to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[12]

  • Detection Wavelength: 280 nm, selected based on the chromophores present in the molecule.[11]

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the synthesized product.

    • Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Dilute to a final concentration of 0.1 mg/mL with acetonitrile.[11]

    • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, particularly for identifying volatile and semi-volatile impurities that might be missed by HPLC, such as residual solvents or unreacted starting materials.[13] The technique separates compounds based on their boiling points and polarity as they pass through a capillary column, and the mass spectrometer provides structural information for identification.

Why it's chosen:

  • High Sensitivity for Volatiles: Unsurpassed for detecting and quantifying residual solvents.

  • Structural Confirmation: The mass spectrum provides a molecular fingerprint, allowing for confident identification of unknown peaks by comparing them to spectral libraries.

  • Detects Different Impurities: It is excellent for detecting more volatile impurities like the unreacted toluene precursor, which may be difficult to resolve from the solvent front in HPLC.

Experimental Protocol: GC-MS Method

  • System Preparation: Agilent 7890B GC with 5977A MSD or equivalent.

  • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 20 °C/min.

    • Hold: Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MSD Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Range: 40-450 m/z.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane.

    • Inject 1 µL in split mode (e.g., 50:1 split ratio).

Note: While some nitroaromatics can be thermally labile, a well-optimized GC method with a hot, clean injector can minimize degradation.[14]

Comparative Data Summary

The table below illustrates hypothetical results from the two techniques, demonstrating their complementary nature.

Analyte / ImpurityTechniqueRetention Time (min)Area %Identification MethodRationale for Detection
4-Bromo-5-chloro-2-nitrobenzaldehyde HPLC12.599.50%Standard ComparisonMain component, well-retained on C18
4-Bromo-5-chloro-2-nitrobenzaldehyde GC-MS9.899.65%Mass SpectrumMain component, sufficiently volatile
4-Bromo-5-chloro-2-nitrobenzoic acidHPLC9.20.35%Standard ComparisonMore polar, elutes earlier than aldehyde
4-Bromo-5-chloro-2-nitrobenzoic acidGC-MSN/AN/A-Not sufficiently volatile for GC
4-bromo-5-chloro-2-nitrotolueneHPLC14.8<0.05%Standard ComparisonMore non-polar, elutes later
4-bromo-5-chloro-2-nitrotolueneGC-MS8.10.15%Mass SpectrumMore volatile, elutes earlier
Dichloromethane (Residual Solvent)HPLC~1.5N/A-Co-elutes with solvent front
Dichloromethane (Residual Solvent)GC-MS2.10.20%Mass SpectrumHighly volatile, ideal for GC analysis

Definitive Structural and Purity Confirmation

While chromatography provides quantitative data on purity, it relies on the separation of components. Co-elution can mask impurities. Therefore, techniques that assess the entire sample are necessary for definitive confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for structural elucidation and can serve as a primary method for purity assessment (qNMR).[3][5] ¹H NMR provides information on the electronic environment of protons, allowing for unambiguous confirmation of the compound's identity and the detection of structurally similar impurities.

Why it's chosen:

  • Structural Verification: Provides definitive confirmation of the molecular structure.

  • Quantitative Analysis: By integrating the signals, one can determine the relative molar ratio of the main compound to any impurities that have distinct NMR signals.

  • Detects All Proton-Containing Species: Unlike chromatography, it can detect impurities without the need for separation, provided their signals are resolved.

¹H NMR Spectral Interpretation (Expected Shifts in CDCl₃):

  • Aldehyde Proton (-CHO): A singlet around 10.0-9.7 ppm.[15][16] This is a highly characteristic downfield signal.

  • Aromatic Protons (Ar-H): Two doublets in the 7.5-8.5 ppm region, corresponding to the two protons on the aromatic ring.

  • Impurities: The presence of the benzoic acid impurity would show a very broad singlet above 10 ppm (carboxylic acid proton). Unreacted starting material would show a methyl singlet around 2.5 ppm.

Melting Point Analysis

A simple yet powerful technique for assessing the purity of a crystalline solid. A pure compound will have a sharp, well-defined melting point. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.[10]

  • Procedure: A small amount of the dried, crystalline sample is packed into a capillary tube and heated slowly in a melting point apparatus.

  • Interpretation: Compare the observed melting point range to the literature value (e.g., a technical grade of a related isomer, 5-chloro-2-nitrobenzaldehyde, melts at 65-69 °C). A range greater than 2 °C or a significant depression from the expected value suggests the presence of impurities.

Integrated Analytical Workflow

For a comprehensive, self-validating assessment, these techniques should be integrated into a logical workflow. This ensures that the strengths of one method compensate for the limitations of another.

Caption: Integrated workflow for comprehensive purity assessment.

Conclusion

Assessing the purity of 4-Bromo-5-chloro-2-nitrobenzaldehyde is a multi-step process that demands more than a single analytical measurement. It requires a strategic approach, beginning with an understanding of potential synthetic byproducts and employing a suite of orthogonal analytical techniques.

By combining the high-resolution quantitative power of RP-HPLC for non-volatile impurities, the sensitivity of GC-MS for residual solvents and volatile components, and the definitive structural confirmation of NMR , researchers can build a comprehensive and trustworthy purity profile. Simple checks like melting point analysis serve as a valuable first-pass quality indicator. This integrated workflow ensures that the intermediate meets the stringent quality standards required for pharmaceutical development, ultimately contributing to the safety and efficacy of the final drug product.

References

  • Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates? Retrieved from Novasol Biotech.

  • Arborpharmchem. (2024, June 18). API Intermediates Production Purity. Retrieved from Arborpharmchem.

  • Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities. Retrieved from Tianming Pharmaceuticals.

  • BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 4-(benzo[d]thiazol-2-yl)benzaldehyde by HPLC. Retrieved from BenchChem.

  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Retrieved from NETZSCH.

  • RSC Publishing. (2019, February 26). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application. Retrieved from RSC Publishing.

  • RSC Advances. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Retrieved from RSC Publishing.

  • Pharma Analyze. (2024, December 13). Analytical Techniques in Pharmaceutical Analysis. Retrieved from Pharma Analyze.

  • ChemicalBook. 4-Bromo-2-nitrobenzaldehyde synthesis. Retrieved from ChemicalBook.

  • ResearchGate. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Retrieved from ResearchGate.

  • U.S. Environmental Protection Agency. (1996, December). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from epa.gov.

  • U.S. Environmental Protection Agency. Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Retrieved from epa.gov.

  • ACS Publications. (2021, March 12). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development.

  • Journal of Chromatography A. Gas chromatographic and mass spectrometric determination of nitroaromatics in water.

  • Educator.com. 1H NMR Chemical Shifts. Retrieved from Educator.com.

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from Oregon State University.

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from Chemistry Steps.

  • Organic Syntheses. m-CHLOROBENZALDEHYDE. Retrieved from Organic Syntheses.

  • Thermo Fisher Scientific. 5-chloro-2-nitrobenzaldehyde, 97%. Retrieved from thermofisher.com.

  • BenchChem. 3-Bromo-5-chloro-4-nitrobenzaldehyde. Retrieved from BenchChem.

  • PubChem. 4-Bromo-5-chloro-2-methylbenzaldehyde. Retrieved from National Center for Biotechnology Information.

  • PubChem. 4-Bromo-2-chloro-5-nitrobenzoic acid. Retrieved from National Center for Biotechnology Information.

  • BLD Pharm. 4-Bromo-5-chloro-2-nitrobenzaldehyde. Retrieved from BLD Pharm.

  • PubChemLite. 5-bromo-4-chloro-2-nitrobenzaldehyde. Retrieved from PubChemLite.

  • Sigma-Aldrich. NMR Chemical Shifts of Impurities. Retrieved from Sigma-Aldrich.

  • ResearchGate. (2017, January 25). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. Retrieved from ResearchGate.

  • Sigma-Aldrich. 5-Chloro-2-nitrobenzaldehyde technical grade. Retrieved from Sigma-Aldrich.

  • ResearchGate. Hydrogenation Kinetics of Halogenated Nitroaromatics over Pt/C in a Continuous Micro-packed Bed Reactor. Retrieved from ResearchGate.

  • Molecules. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from MDPI.

  • BenchChem. Technical Support Center: Synthesis of 2-Chloro-5-nitrobenzaldehyde. Retrieved from BenchChem.

  • ChemScene. 4-Bromo-5-chloro-2-methylbenzaldehyde. Retrieved from ChemScene.

  • Organic Syntheses. p-NITROBENZALDEHYDE. Retrieved from Organic Syntheses.

  • Santa Cruz Biotechnology. 4-Bromo-5-chloro-2-hydroxy-benzaldehyde. Retrieved from Santa Cruz Biotechnology.

Sources

Advanced Reaction Monitoring of 4-Bromo-5-chloro-2-nitrobenzaldehyde Transformations: NMR vs. Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical process development shifts toward continuous manufacturing and real-time release testing, the analytical modalities used to monitor complex chemical transformations must evolve. 4-Bromo-5-chloro-2-nitrobenzaldehyde is a densely functionalized, highly reactive building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including quinoline-3-carboxamide derivatives that act as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors for the treatment of muscular dystrophy[1].

Transforming this molecule—whether via the reduction of the nitro group, acetalization of the aldehyde, or transition-metal-catalyzed cross-coupling at the halogen sites—presents a significant chemoselectivity challenge. Tracking these reactions requires high-fidelity analytical techniques to prevent off-target degradation, such as premature dehalogenation or over-reduction. This guide objectively compares the efficacy of continuous-flow benchtop Nuclear Magnetic Resonance (NMR) spectroscopy against traditional High-Performance Liquid Chromatography (HPLC) for monitoring these critical transformations.

The Mechanistic Challenge & Analytical Bottleneck

Traditionally, have served as the gold standards for reaction monitoring[2]. While these chromatographic techniques offer exceptional sensitivity and separation capabilities, they suffer from a fundamental quantitative bottleneck: detector response bias .

In UV detection, the signal intensity is dictated by the molar extinction coefficient of the specific chromophore. Consequently, calculating the exact weight percent or molar yield of a transient reaction intermediate requires the determination of UV relative response factors (RRFs)[3]. Because isolated reference standards for transient intermediates of 4-bromo-5-chloro-2-nitrobenzaldehyde are rarely available during early-stage route scouting, uncalibrated HPLC data remains semi-quantitative at best[2]. Furthermore, offline sampling introduces temporal delays and potential sample degradation during the quenching process.

Conversely, (typically operating at 40–60 MHz) provides a structurally rich, inherently quantitative alternative[4]. Because the NMR signal intensity (peak integral) is directly proportional to the molar concentration of the nuclei, it acts as a universal mass detector, entirely bypassing the need for RRF calibration[2].

Comparative Modality Analysis

To objectively evaluate the performance of these analytical platforms, we must compare their operational parameters within the context of monitoring a highly functionalized aromatic system.

Analytical FeatureContinuous-Flow Benchtop NMROffline HPLC-UV / LC-MSHigh-Field NMR (Batch)
Sample Preparation None (Direct continuous flow from reactor)Quenching, dilution, and filtration requiredAliquot extraction, dilution in deuterated solvent
Quantification Basis Absolute (Direct peak integration)Relative (Requires UV RRF calibration)Absolute (Direct peak integration)
Time Resolution High (~15–20 seconds per single-scan spectrum)Low (10–30 minutes per chromatographic run)Medium (Subject to manual sampling delays)
Structural Insight Moderate (Functional group tracking, e.g., CHO vs CH2OH)Low (Mass-to-charge ratio and retention time only)High (Full stereochemical and 2D elucidation)
Sample Destruction No (Sample loop returns mixture to reactor)Yes (Consumed by detector/waste)Yes (Usually discarded after analysis)

Workflow Visualization: Online NMR vs. Offline HPLC

The structural advantages of NMR are best leveraged when integrated directly into the reaction fluidics. The diagram below illustrates the divergent data pathways and process control implications of online versus offline monitoring.

Workflow Reactant 4-Bromo-5-chloro-2-nitrobenzaldehyde Reaction Mixture Pump Continuous Flow Pump (1 mL/min) Reactant->Pump Online Quench Manual Aliquot & Quench (Sparse Sampling) Reactant->Quench Offline NMR Benchtop NMR Real-Time Monitoring Pump->NMR HPLC HPLC-UV / LC-MS Offline Analysis Quench->HPLC NMRData Quantitative Integration (No Standards Needed) NMR->NMRData HPLCData Peak Area Integration (Requires RRF Calibration) HPLC->HPLCData Decision Kinetic Profiling & Process Optimization NMRData->Decision HPLCData->Decision

Comparative workflow of continuous-flow benchtop NMR vs. offline HPLC reaction monitoring.

Self-Validating Experimental Protocol: Real-Time NMR Monitoring

To demonstrate the efficacy of benchtop NMR, we outline a self-validating protocol for monitoring the selective reduction of 4-bromo-5-chloro-2-nitrobenzaldehyde to its corresponding alcohol using a sodium borohydride (


) catalyst system[4].

Causality Check: Why is benchtop NMR uniquely suited for this specific molecule? In


 NMR, the highly deshielded aldehyde proton of nitrobenzaldehydes resonates at approximately 10.4 ppm [5]. This signal is completely isolated from the complex aromatic multiplet (8.0–8.5 ppm). As the reduction proceeds, the 10.4 ppm peak disappears, and a new benzylic 

peak emerges upfield. This isolation allows for robust, automated integration without the risk of overlapping signals, even at the lower resolution of a 1T (45-60 MHz) magnet[6].
Step 1: Flow System Integration
  • Connect a PTFE flow loop directly from the temperature-controlled reaction vessel to the flow cell of the benchtop NMR spectrometer.

  • Set the peristaltic or syringe pump to a continuous flow rate of 1 mL/min .

    • Expert Insight: Flow rates exceeding 2 mL/min can induce flow-related line broadening due to the nuclei exiting the detection coil before the free induction decay (FID) is fully acquired. A 1 mL/min rate ensures rapid sample turnover while maintaining spectral resolution[4].

Step 2: Baseline Acquisition & Shimming
  • Circulate the pure reaction solvent through the magnet and execute an automated gradient shimming routine.

  • Introduce the 4-bromo-5-chloro-2-nitrobenzaldehyde starting material into the reactor and circulate.

  • Acquire a baseline

    
     spectrum. Integrate the isolated aldehyde peak at ~10.4 ppm. Set this integral value as the 100% mass balance reference .
    
Step 3: Reaction Initiation & Continuous Acquisition
  • Inject the

    
     reducing agent into the reaction vessel to initiate the transformation.
    
  • Configure the NMR software to acquire a single-scan

    
     spectrum every 20 seconds [4]. Because the system operates continuously, no deuterated locking solvent is required; modern benchtop systems utilize external locks or rapid frequency sweeping.
    
Step 4: Kinetic Extraction & Mass Balance Validation
  • Plot the decay of the 10.4 ppm aldehyde integral against time to determine the reaction rate constant and reaction order.

  • Self-Validation Mechanism: Simultaneously track the emergence of the product peaks. The sum of the molar equivalents of the reactant and the product must remain constant. If the total integrated mass drops below the baseline reference established in Step 2, it provides immediate, real-time evidence of NMR-invisible precipitation or off-target side reactions (e.g., unintended reductive dehalogenation of the bromo/chloro groups), prompting immediate process intervention.

Conclusion

While HPLC remains indispensable for final API purity certification and trace impurity detection, it is fundamentally limited as a real-time process development tool due to its reliance on reference standards and offline sampling. For highly functionalized intermediates like 4-bromo-5-chloro-2-nitrobenzaldehyde, continuous-flow benchtop NMR provides unparalleled, calibration-free kinetic insights. By leveraging isolated spectroscopic handles (such as the 10.4 ppm aldehyde resonance), researchers can deploy self-validating workflows that drastically accelerate route scouting and process optimization.

References

  • Magritek / NIH PubMed Central : Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Available at:[Link]

  • News-Medical / Oxford Instruments : Enhancing drug development with NMR: Optimizing synthesis processes and real-time reaction monitoring. Available at:[Link]

  • Analytical Chemistry (ACS Publications) : Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Available at:[Link]

  • Google Patents: WO2017103851A1 - Quinoline-3-carboxamides as h-pgds inhibitors.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-Bromo-5-chloro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

As scientific professionals, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of all laboratory materials. This guide provides a detailed protocol for the proper disposal of 4-Bromo-5-chloro-2-nitrobenzaldehyde, a halogenated nitroaromatic compound. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of our colleagues and the environment. The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.

Part 1: Hazard Assessment and Pre-Disposal Safety

Before handling waste, a thorough understanding of the chemical's intrinsic hazards is paramount. 4-Bromo-5-chloro-2-nitrobenzaldehyde is not a benign substance; it presents several health and environmental risks that directly inform its disposal requirements.

According to safety data sheets (SDS), this compound is classified with the following hazards:

  • H317: May cause an allergic skin reaction.[1][2]

  • H319: Causes serious eye irritation.[1][2][3]

  • H412: Harmful to aquatic life with long lasting effects.[1]

These classifications mandate that 4-Bromo-5-chloro-2-nitrobenzaldehyde be treated as hazardous waste . Under no circumstances should this chemical or its containers be disposed of in standard trash or washed down the drain.[1][2] Doing so would introduce a potent sensitizer and a persistent environmental toxin into wastewater streams, violating regulations and endangering ecosystems.[1]

Part 2: Essential Personal Protective Equipment (PPE)

Given the identified hazards, a stringent PPE protocol is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical waste.

  • Hand Protection: Wear nitrile gloves. Always inspect gloves for tears or punctures before use.[1] If working with solutions, ensure the glove material is resistant to the solvent being used. After handling, remove gloves using the proper technique (without touching the outer surface) and dispose of them as contaminated solid waste.[1]

  • Eye and Face Protection: Use chemical safety goggles that provide a complete seal around the eyes.[3][4] If there is a risk of splashing, a face shield should be worn in addition to goggles.

  • Protective Clothing: A standard lab coat should be worn and kept fastened.[3]

  • Respiratory Protection: While generally not required for handling small quantities of a solid in a well-ventilated area, if there is any risk of generating dust, all handling should occur inside a certified chemical fume hood.[2][3]

Part 3: Waste Characterization and Segregation

Proper disposal begins with correct classification and segregation at the point of generation. Mixing different waste streams can create dangerous chemical reactions and significantly complicates the final disposal process, often at a much higher cost.[5]

4-Bromo-5-chloro-2-nitrobenzaldehyde falls into the category of Halogenated Organic Waste . This is due to the presence of bromine and chlorine atoms on the benzene ring. Halogenated waste requires specific disposal methods, typically high-temperature incineration, to ensure complete destruction and prevent the formation of toxic byproducts.[5][6] It is imperative to keep this waste stream separate from non-halogenated organic waste.[6][7]

Chemical Waste Profile
PropertyValue / ClassificationRationale & Source
Chemical Name 4-Bromo-5-chloro-2-nitrobenzaldehydeIUPAC Nomenclature
CAS Number 202808-23-9Chemical Identification[8]
Physical Form Solid[1]
Primary Hazards Skin Sensitizer (H317), Eye Irritant (H319), Aquatic Toxin (H412)GHS Classification[1]
Waste Category Halogenated Organic Solid/Liquid WasteContains bromine and chlorine[6][7]

Part 4: Step-by-Step Disposal Protocol

Follow this workflow to ensure safe and compliant disposal of 4-Bromo-5-chloro-2-nitrobenzaldehyde in its various forms.

Step 1: Container Selection

The integrity of the waste container is the primary defense against leaks and spills.

  • Compatibility: Use a container made of chemically resistant material, such as glass or high-density polyethylene (HDPE).[5][9] The original product container is often an excellent choice.[7]

  • Condition: Ensure the container and its lid are in good condition, free from cracks or defects.[9]

  • Lid: The container must have a tight-fitting, screw-top cap to prevent vapor release and spills.[5]

Step 2: Labeling

Proper labeling is a regulatory requirement and essential for safety.

  • As soon as the first drop of waste is added, affix your institution's official "Hazardous Waste" label.[9][10]

  • Clearly write the full chemical name, "4-Bromo-5-chloro-2-nitrobenzaldehyde," and list any solvents or other chemicals present in the mixture with their approximate percentages.[5] Do not use abbreviations or chemical formulas.[10]

  • Indicate the relevant hazards, such as "Toxic" and "Environmental Hazard."[5]

Step 3: Waste Collection and Segregation

The physical form of the waste dictates its collection method.

G cluster_form Select Waste Form cluster_container Segregate into Correct Waste Container cluster_final Final Steps Waste Waste Identification: 4-Bromo-5-chloro-2-nitrobenzaldehyde Solid Pure Solid or Grossly Contaminated Material Waste->Solid Solution Solution in Solvent Waste->Solution Contaminated Trace Contaminated Labware (Gloves, Wipes, Glassware) Waste->Contaminated SolidWaste Container: 'Solid Halogenated Organic Waste' Solid->SolidWaste Collect directly LiquidWaste Container: 'Liquid Halogenated Organic Waste' Solution->LiquidWaste Entire solution is halogenated waste DebrisWaste Container: 'Solid Halogenated Organic Waste' Contaminated->DebrisWaste Collect separately from bulk chemical waste Store Store in SAA SolidWaste->Store LiquidWaste->Store DebrisWaste->Store Pickup Arrange EHS Pickup Store->Pickup

Caption: Decision workflow for segregating 4-Bromo-5-chloro-2-nitrobenzaldehyde waste.

  • Pure Solid: Carefully transfer the solid chemical into the designated "Solid Halogenated Organic Waste" container, minimizing dust formation.

  • Solutions: If the compound is dissolved in a solvent, the entire solution must be disposed of as Liquid Halogenated Waste , regardless of whether the solvent itself is halogenated. The presence of the halogenated analyte designates the entire mixture as such.

  • Contaminated Labware: Items with trace contamination, such as gloves, weighing paper, or empty vials, should be collected in a separate, clearly labeled container or bag for solid hazardous waste.[5][6]

Step 4: Storage

Proper interim storage is crucial for laboratory safety.

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), such as a secondary containment tray within a fume hood or a ventilated cabinet.[5][9]

  • Segregation: Keep the halogenated waste container physically separate from incompatible waste streams, especially acids, bases, and oxidizers.[7]

  • Closure: Keep the waste container closed at all times except when adding waste.[5]

Step 5: Final Disposal
  • Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[5][9]

  • Follow their specific procedures for pickup requests and documentation.[10] EHS will work with a licensed vendor to transport the waste to a permitted facility for final disposal, which is typically high-temperature incineration.[5]

Part 5: Emergency Procedures for Spills

In the event of an accidental release, a swift and correct response is critical.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or generates significant dust, evacuate the area and contact EHS.[1]

  • Don PPE: Before cleaning, put on the appropriate PPE as described in Part 2.

  • Containment & Cleanup:

    • Cover drains to prevent environmental release.[1]

    • For a solid spill, carefully sweep or vacuum (with HEPA filter) the material and place it into the hazardous waste container.[1][2] Avoid any actions that could make the dust airborne.

    • Wipe the area with a damp cloth and dispose of the cloth as contaminated solid waste.

  • Decontaminate: Clean the affected area thoroughly.[1]

  • Report: Report the incident to your laboratory supervisor and EHS department.

By integrating these procedures into your standard laboratory workflow, you contribute to a culture of safety and environmental stewardship, ensuring that the impact of our research remains a positive one.

References

  • Hazardous Waste Disposal Guide. (2023). Research Safety - Northwestern University. [Link]

  • 5-bromo-4-chloro-2-nitrobenzaldehyde (C7H3BrClNO3). (n.d.). PubChemLite. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. [Link]

  • Chemical and Hazardous Waste. (n.d.). Harvard Environmental Health and Safety. [Link]

  • Chemical and Hazardous Waste Guide. (2024). University of Oslo. [Link]

  • Hazardous Waste Guide. (n.d.). UTIA Safety Office. [Link]

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Personal protective equipment for handling 4-Bromo-5-chloro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary

For Immediate Release to Laboratory Personnel

Handling 4-Bromo-5-chloro-2-nitrobenzaldehyde requires a safety protocol that goes beyond standard "lab coat and glasses."[1] As a halogenated nitro-aromatic, this compound presents a dual-threat profile: high chemical reactivity (characteristic of benzaldehydes) and potential sensitization/skin absorption (characteristic of halogenated nitro compounds).

Critical Directive: Treat this compound as a Sensitizer and Lachrymator analog. While specific toxicological data for this exact isomer is limited, its structural analogs (e.g., 4-nitrobenzaldehyde, chloronitrobenzenes) exhibit significant skin permeability and respiratory irritation properties.

Part 2: Hazard Identification & Risk Assessment[2][3]

The "Why" Behind the Safety

To ensure safety, we must understand the molecule's behavior, not just its GHS codes.

Functional GroupAssociated Hazard Mechanism
Nitro Group (-NO₂) Sensitization & Toxicity: Nitro-aromatics are known to reduce to anilines in vivo, posing methemoglobinemia risks upon significant exposure. They often facilitate skin absorption.
Halogens (Br, Cl) Irritation & Alkylation: The presence of electron-withdrawing halogens on the ring increases the electrophilicity of the aldehyde, making it a potent mucous membrane irritant (eyes/lungs).
Aldehyde (-CHO) Reactivity: Susceptible to oxidation (forming corresponding benzoic acid) and condensation. Air-sensitive.
GHS Classification (Derived from Analog Consensus)
  • Skin Irritation: Category 2 (H315)[2][3]

  • Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation - H335)

  • Skin Sensitization: Potential Category 1 (H317) - Treat as confirmed.

Part 3: Personal Protective Equipment (PPE) Stratification

Standard Operating Procedure (SOP) Deviation: Do not rely on a single PPE standard. Protection must scale with the state of matter (Solid vs. Solvated).

PPE Decision Matrix (Visualized)

PPE_Matrix Risk Hazard State Solid Dry Solid (Weighing/Transfer) Risk->Solid Solvated Solvated (Reaction/Work-up) Risk->Solvated Level1 Level 1: Standard Nitrile (0.11mm) + Lab Coat + Safety Glasses Solid->Level1 Low Permeation Risk Resp Respiratory: Fume Hood REQUIRED (N95 Backup only) Solid->Resp Dust Hazard Level2 Level 2: Enhanced Double Nitrile OR Silver Shield® Laminate Solvated->Level2 High Permeation Risk (Solvent Carrier Effect) Solvated->Resp Vapor Hazard

Figure 1: PPE Selection Logic based on the physical state of the chemical.

Technical Specifications for Gloves
  • Dry Handling: Standard Nitrile (0.11 mm / 4 mil).

    • Reasoning: Solid powders have poor surface contact area for permeation.

  • Solvated Handling (DCM/DMF/THF): Double-Gloving is mandatory.

    • Inner Glove: Nitrile (Chemical barrier).

    • Outer Glove: Nitrile (Mechanical barrier) OR Silver Shield® (Laminate) if handling concentrated stock solutions.

    • Reasoning: Halogenated solvents (like DCM) act as "vehicles," carrying the nitro-aromatic through standard nitrile in <5 minutes.

Part 4: Operational Protocols

Weighing & Transfer (The "Dust" Phase)

Objective: Eliminate inhalation risk and static discharge.

  • Engineering Control: All weighing MUST occur inside a certified Chemical Fume Hood.

  • Static Control: Use an anti-static gun or ionizer if the powder is fluffy/electrostatic. Nitro compounds can be shock-sensitive (though this derivative is generally stable, caution is free).

  • Technique:

    • Tare the vial outside the stock container.

    • Use a disposable spatula.

    • Do not return excess chemical to the stock bottle (prevents cross-contamination and hydrolysis).

Reaction Setup (The "Solvated" Phase)

Objective: Prevent runaway exotherms and skin contact.

  • Solvent Choice: When dissolving in halogenated solvents (DCM, Chloroform), assume the glove breakthrough time is zero . Change outer gloves immediately upon any splash.

  • Inert Atmosphere: This aldehyde is prone to oxidation.

    • Flush reaction vessel with Nitrogen/Argon before addition.

    • Seal with a septum and use a balloon or manifold line.

  • Temperature: If reacting with strong nucleophiles or oxidizers, start at 0°C . The electron-deficient ring makes the aldehyde highly reactive; controlling the exotherm prevents splashing.

Part 5: Emergency Response & Spill Management[1]

Spill Response Workflow

Spill_Response Start Spill Detected Assess Assess Volume & State (Solid vs. Liquid) Start->Assess MinorSolid Minor Solid (<5g) Assess->MinorSolid MajorLiq Liquid / Major (>5g) Assess->MajorLiq WetWipe 1. Dampen with inert oil/solvent (Prevent Dust) MinorSolid->WetWipe Absorb 1. Absorb with Vermiculite 2. Do NOT use paper towels (Nitration risk) MajorLiq->Absorb Dispose Double Bag -> Hazardous Waste Label: 'Halogenated Organic' WetWipe->Dispose Absorb->Dispose

Figure 2: Decision tree for safe spill cleanup, emphasizing dust suppression and material compatibility.

Specific First Aid (Self-Validating)
  • Skin Contact: Wash with soap and water for 15 minutes . Validation: If the yellow color of the nitro compound remains on the skin, you have not washed enough. The color is a visual indicator of contamination.

  • Eye Contact: Flush for 15 minutes. Do not use neutralizing agents; water only.

Part 6: Disposal & Environmental Stewardship[1]

RCRA Classification: While not explicitly listed under a specific P or U code, this compound should be treated as D003 (Reactive) if mixed with incompatibles, but generally falls under Halogenated Organic Waste .

  • Segregation: Do not mix with aqueous basic waste (risk of exothermic polymerization or hydrolysis).

  • Labeling: Clearly mark as "Halogenated Nitrobenzaldehyde - Toxic."

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if acidic byproducts are present.

References

  • PubChem. (n.d.). Compound Summary: 4-Bromo-5-chloro-2-nitrobenzaldehyde. National Library of Medicine. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.